BMS 299897
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF3NO4S/c1-15(21-11-7-18(26)13-16(21)3-2-4-24(30)31)29(23-14-19(27)8-12-22(23)28)34(32,33)20-9-5-17(25)6-10-20/h5-15H,2-4H2,1H3,(H,30,31)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAOBRWCUGOKNH-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)CCCC(=O)O)N(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460039 | |
| Record name | BMS 299897 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290315-45-6 | |
| Record name | BMS-299897 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290315456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS 299897 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 290315-45-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BMS-299897 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK855F579S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Pharmacology of BMS-299897: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-299897 is a potent, orally bioavailable small molecule inhibitor of gamma-secretase, an enzyme critically involved in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ in the brain is a central pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical pharmacology of BMS-299897, summarizing its mechanism of action, in vitro and in vivo potency, pharmacokinetic profile across multiple species, and metabolic fate. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its preclinical development.
Core Mechanism of Action
BMS-299897 exerts its pharmacological effect by directly inhibiting the enzymatic activity of γ-secretase. This multi-protein complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP) C-terminal fragment (APP-CTF), leading to the generation of various Aβ peptide isoforms. By inhibiting this cleavage, BMS-299897 effectively reduces the production of all major Aβ species, including the highly fibrillogenic Aβ42.[1] This mechanism is consistent with the observed dose-dependent increase in APP C-terminal fragments in the brains of treated animals.[2]
In Vitro Pharmacology
The in vitro potency of BMS-299897 has been characterized in various cell-based and cell-free assays. These studies consistently demonstrate its high affinity for and potent inhibition of γ-secretase.
Quantitative In Vitro Data
| Parameter | Value (nM) | Assay System | Reference |
| IC50 (γ-secretase) | 12 | Not specified | [3][4][5][6] |
| IC50 (γ-secretase) | 7.1 | Not specified | [7] |
| IC50 (Aβ Production) | 7 | HEK293 cells overexpressing APP | [8] |
| IC50 (Aβ40 Formation) | 7.4 | In vitro | [3] |
| IC50 (Aβ42 Formation) | 7.9 | In vitro | [3] |
Experimental Protocol: Aβ Production Inhibition in HEK293 Cells
This protocol outlines a typical cell-based assay to determine the IC50 of BMS-299897 for Aβ production.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected to overexpress human APP (HEK293-APP) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: A stock solution of BMS-299897 is prepared in DMSO. A dilution series is then made in cell culture media to achieve the desired final concentrations.
-
Treatment: Cells are seeded in multi-well plates. After reaching a specified confluency, the culture medium is replaced with fresh medium containing the various concentrations of BMS-299897 or vehicle control (DMSO).
-
Incubation: The treated cells are incubated for a predetermined time (e.g., 16-24 hours) to allow for Aβ production and secretion into the conditioned media.
-
Sample Collection: Following incubation, the conditioned media is collected from each well.
-
Aβ Quantification: The concentrations of Aβ40 and Aβ42 in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The Aβ concentrations are plotted against the corresponding BMS-299897 concentrations. A non-linear regression analysis is used to fit a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in Aβ production compared to the vehicle control.
In Vivo Pharmacology
The efficacy of BMS-299897 in reducing Aβ levels has been demonstrated in multiple preclinical animal models, including transgenic mice and guinea pigs.
Quantitative In Vivo Efficacy Data
| Parameter | Value (mg/kg) | Species/Model | Compartment | Route | Reference |
| ED50 (Brain Aβ) | 30 | APP-YAC Mice | Brain | p.o. | [2] |
| ED50 (Plasma Aβ) | 16 | APP-YAC Mice | Plasma | p.o. | [2] |
| ED50 (Brain Aβ) | 18 | Tg2576 Mice | Brain | p.o. | [7] |
| ED50 (Plasma Aβ) | 15 | Tg2576 Mice | Plasma | p.o. | [7] |
| ED50 (Aβ Reduction) | 30 | Guinea Pig | Cortical, CSF, Plasma | i.p. | [2] |
Experimental Protocol: In Vivo Efficacy in Transgenic Mice
This protocol describes a typical study to evaluate the in vivo efficacy of BMS-299897 in reducing brain Aβ levels in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576 or APP-YAC).
Methodology:
-
Animal Model: Young adult transgenic mice expressing a human APP transgene are used. Age-matched non-transgenic littermates can serve as controls. Animals are housed under standard conditions with ad libitum access to food and water.
-
Compound Formulation and Dosing: BMS-299897 is formulated in a suitable vehicle (e.g., PEG-400) for oral (p.o.) or intraperitoneal (i.p.) administration. Animals are divided into groups and administered single or multiple doses of the compound or vehicle.
-
Time Course and Tissue Collection: At various time points post-dosing (e.g., 3, 6, 12 hours), animals are euthanized. Blood is collected for plasma separation, cerebrospinal fluid (CSF) is obtained, and the brain is rapidly excised.
-
Sample Processing:
-
Plasma: Blood is centrifuged to separate plasma, which is stored at -80°C.
-
Brain: The brain is dissected (e.g., cortex and hippocampus) and homogenized in extraction buffers (e.g., containing guanidine HCl) to solubilize Aβ peptides.
-
-
Aβ Quantification: Aβ40 and Aβ42 levels in brain homogenates, plasma, and CSF are measured using specific ELISAs.
-
Data Analysis: Aβ levels in the treated groups are compared to the vehicle-treated group. The ED50, the dose required to achieve 50% of the maximal reduction in Aβ, is calculated from the dose-response relationship. The correlation between Aβ reductions in different compartments (brain, CSF, plasma) is also assessed.[2]
Pharmacokinetics
The pharmacokinetic properties of BMS-299897 have been evaluated in several preclinical species to support its development. The compound generally exhibits low to intermediate clearance and good oral bioavailability.
Quantitative Pharmacokinetic Data
| Parameter | Value | Species | Reference |
| Oral Bioavailability (F) | 24 - 100% | Mouse, Rat, Guinea Pig, Monkey, Dog | [7][9] |
| Volume of Distribution (Vss) | ≥ 1.3 L/kg | Multiple species | [7][9] |
| Brain-to-Plasma Ratio | 0.13 - 0.50 | Multiple species | [7][9] |
| P-glycoprotein (P-gp) Substrate | Yes (2-fold higher brain ratio in mdr1a knockout mice) | Mouse | [9] |
Metabolism
The primary metabolic pathway for BMS-299897 in rats is glucuronidation.[7][10] In vivo studies in bile duct-cannulated rats showed that two regioisomeric acylglucuronide conjugates accounted for 80% of the total radioactivity detected in the bile.[10] Seven metabolites (M1-M7) were identified from in vitro and in vivo studies, including regioisomeric acylglucuronides (M1, M2), monohydroxylated metabolites (M3, M4, M6), and a dehydrogenated product (M5).[10] Notably, the hydroxy metabolites (M3 and M4) and a corresponding lactone retained inhibitory activity against γ-secretase, with IC50 values similar to the parent compound.[10] The biotransformation profile was found to be qualitatively similar across rats, dogs, monkeys, and humans.[10]
Safety and Tolerability
Preclinical studies indicated that BMS-299897 exhibits no Notch-related toxicity at therapeutic doses.[3] Inhibition of the Notch signaling pathway is a common off-target effect of non-selective γ-secretase inhibitors, leading to significant toxicity. The favorable safety profile of BMS-299897 in this regard was a key characteristic. Apparent autoinduction was observed in rodent studies, and in vitro experiments confirmed that BMS-299897 is a weak inducer of cytochrome P450 3A4 (CYP3A4).[7][9] However, the potential for autoinduction in humans at clinical doses was predicted to be low.[7][9]
Conclusion
BMS-299897 is a well-characterized γ-secretase inhibitor with potent in vitro and in vivo activity in reducing Aβ peptide levels. Its preclinical profile demonstrates good oral bioavailability, brain penetration, and a metabolic pathway that produces active metabolites. The compound's efficacy in relevant animal models, coupled with a lack of Notch-related toxicity, supported its progression into clinical development for the treatment of Alzheimer's disease. This guide provides the foundational preclinical data and methodologies that are essential for researchers in the field of Alzheimer's drug discovery.
References
- 1. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Studies on the pharmacokinetics and metabolism of a gamma-secretase inhibitor BMS-299897, and exploratory investigation of CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo metabolism of a gamma-secretase inhibitor BMS-299897 and generation of active metabolites in milligram quantities with a microbial bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of BMS-299897 in Amyloid-Beta Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia. A central theory in its pathogenesis is the "amyloid hypothesis," which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event driving the disease cascade. These Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and a multi-protein enzyme complex known as γ-secretase.
Inhibition of γ-secretase has therefore been a major therapeutic strategy for reducing Aβ production. BMS-299897 is a potent, orally bioavailable small molecule developed as a γ-secretase inhibitor for the potential treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of BMS-299897, focusing on its mechanism of action, experimental evaluation, and its role in the reduction of amyloid-beta peptides.
Mechanism of Action
BMS-299897 is a non-competitive, arylsulfonamide-based inhibitor of the γ-secretase complex.[1] This complex is responsible for the final intramembrane cleavage of the APP C-terminal fragment (APP-CTFβ), which is generated by BACE1. This cleavage releases Aβ peptides of various lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.
By inhibiting γ-secretase, BMS-299897 blocks this final proteolytic step, leading to a decrease in the production of all Aβ peptide variants and a corresponding accumulation of the upstream APP-CTF substrate.[1][2] A critical aspect of γ-secretase inhibitor development is selectivity. Besides APP, γ-secretase cleaves other transmembrane proteins, most notably the Notch receptor, which is crucial for cell-fate decisions. Inhibition of Notch signaling is associated with significant toxicity, particularly in the gastrointestinal tract.[3] BMS-299897 was developed to exhibit a degree of selectivity for APP processing over Notch, although at higher concentrations, Notch-related effects can be observed.[4][5]
Signaling Pathway Diagram
The following diagram illustrates the canonical amyloid precursor protein processing pathway and the inhibitory action of BMS-299897.
Preclinical Pharmacology
The efficacy of BMS-299897 has been characterized through a series of in vitro and in vivo studies designed to quantify its potency, selectivity, and pharmacodynamic effects on Aβ levels.
In Vitro Potency and Selectivity
The inhibitory activity of BMS-299897 was determined using various cell-based and cell-free assays.
Table 1: In Vitro Inhibitory Activity of BMS-299897
| Assay Type | Cell Line / System | Target | IC50 Value (nM) | Reference |
|---|---|---|---|---|
| Cell-Based Aβ Production | HEK293-APP | Total Aβ | 7 | [6] |
| Cell-Based Aβ Production | --- | Aβ40 | 7.4 | [4] |
| Cell-Based Aβ Production | --- | Aβ42 | 7.9 | [4] |
| γ-Secretase Activity | Cell-free | γ-Secretase | 12 |[4][7][8] |
In Vivo Efficacy in Animal Models
BMS-299897 has demonstrated robust, dose-dependent reduction of Aβ peptides in the brain, cerebrospinal fluid (CSF), and plasma of various animal models, including transgenic mice expressing human APP (e.g., APP-YAC, Tg2576) and guinea pigs.[2][6]
Table 2: In Vivo Efficacy (ED50) of BMS-299897 in APP-YAC Mice
| Compartment | Aβ Target | Route | ED50 (mg/kg) | Reference |
|---|---|---|---|---|
| Brain | Aβ(1-40) | Oral (p.o.) | 30 | [2] |
| Plasma | Aβ(1-40) | Oral (p.o.) | 16 |[2] |
Table 3: Pharmacokinetic Properties of BMS-299897 in Preclinical Species
| Parameter | Value | Species | Notes | Reference |
|---|---|---|---|---|
| Oral Bioavailability | 24-100% | Animals | Varies by species and formulation. | [9][10] |
| Brain-to-Plasma Ratio | 0.13–0.50 | Animals | Demonstrates brain penetration. | [9][10] |
| P-gp Substrate | Yes | Mouse | Brain-to-plasma ratio was 2-fold higher in mdr1a knockout mice. |[9][10] |
Studies in guinea pigs showed that oral administration of BMS-299897 resulted in dose-dependent reductions in cortical, CSF, and plasma Aβ levels, with a significant correlation observed between the reductions in the cortex and those in both plasma and CSF.[2] Furthermore, in a mouse model using intracerebroventricular (i.c.v.) injection of Aβ(25-35) to induce AD-like toxicity, co-administration of BMS-299897 blocked the subsequent increase in endogenous Aβ(1-42) and attenuated short-term memory deficits.[11]
Experimental Protocols and Workflows
The evaluation of γ-secretase inhibitors like BMS-299897 follows a standardized preclinical pipeline to establish potency, mechanism, pharmacokinetics, and efficacy.
General Experimental Workflow
The diagram below outlines a typical workflow for the preclinical assessment of a γ-secretase inhibitor.
Key Methodologies
4.2.1 Cell-Based Aβ Production Assay
-
Objective: To determine the concentration-dependent inhibition of Aβ secretion from cells overexpressing APP.
-
Protocol Outline:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to overexpress a human APP construct (e.g., APPSwe) are cultured to sub-confluency.[12]
-
Compound Treatment: Cells are treated with serial dilutions of BMS-299897 (or vehicle control, e.g., DMSO) in fresh culture media for a defined period (e.g., 16-24 hours).
-
Sample Collection: The conditioned media is collected.
-
Aβ Quantification: The concentrations of Aβ40 and Aβ42 in the conditioned media are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs).[12]
-
Data Analysis: IC50 values are calculated by plotting the percentage of Aβ inhibition against the log concentration of the compound.
-
4.2.2 In Vivo Aβ Reduction in Transgenic Mice
-
Objective: To measure the effect of BMS-299897 on Aβ levels in the brain, CSF, and plasma of an Alzheimer's disease mouse model.
-
Protocol Outline:
-
Animal Model: APP-transgenic mice (e.g., Tg2576 or APP-YAC) of a specified age are used.[2]
-
Dosing: Animals are administered a single oral dose of BMS-299897 at various concentrations (e.g., 1.5 to 150 mg/kg) or vehicle.[13]
-
Time Course: At specific time points post-dosing (e.g., 3, 6, 12 hours), animals are euthanized.[2]
-
Sample Collection: Blood is collected for plasma separation. CSF is collected from the cisterna magna. The brain is harvested and one hemisphere is homogenized in a suitable buffer (e.g., guanidine hydrochloride for total Aβ extraction).
-
Aβ Quantification: Aβ levels in plasma, CSF, and brain homogenates are measured by specific ELISAs.
-
Data Analysis: The percentage reduction in Aβ is calculated relative to the vehicle-treated control group, and ED50 values (the dose required to achieve 50% of the maximal effect) are determined.
-
Clinical Development and Outlook
BMS-299897 entered human clinical trials starting in 2001.[14] However, detailed results from these trials have not been extensively published, which often suggests that development was discontinued.[14] The progression of γ-secretase inhibitors as a class has been challenging, largely due to on-target toxicity related to Notch inhibition and, in some cases, a lack of clinical efficacy, which has led to the termination of several high-profile clinical trials for other similar compounds.
The relationship between inhibiting Aβ production, clearing existing plaques, and improving cognitive function is complex. The experience with BMS-299897 and other γ-secretase inhibitors has provided invaluable insights for the field.
Logical Framework: From Inhibition to Therapeutic Goal
The therapeutic hypothesis for BMS-299897 is based on a direct causal chain derived from the amyloid hypothesis.
Conclusion
BMS-299897 is a well-characterized, potent γ-secretase inhibitor that demonstrated robust preclinical efficacy in reducing amyloid-beta peptides across multiple biological compartments. The in vitro and in vivo data confirm its mechanism of action and brain-penetrant properties. While its clinical development was not pursued to completion, the study of BMS-299897 has contributed significantly to the understanding of γ-secretase as a therapeutic target for Alzheimer's disease. The challenges faced by this and other inhibitors in the class, primarily related to the fine balance between efficacy (Aβ reduction) and safety (Notch-sparing), continue to inform the development of next-generation disease-modifying therapies for this devastating condition.
References
- 1. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]
- 5. A γ-Secretase Inhibitor, but Not a γ-Secretase Modulator, Induced Defects in BDNF Axonal Trafficking and Signaling: Evidence for a Role for APP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. Studies on the pharmacokinetics and metabolism of a gamma-secretase inhibitor BMS-299897, and exploratory investigation of CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The γ-secretase inhibitor 2-[(1R)-1-[(4-chlorophenyl)sulfonyl](2,5-difluorophenyl) amino]ethyl-5-fluorobenzenebutanoic acid (BMS-299897) alleviates Aβ1-42 seeding and short-term memory deficits in the Aβ25-35 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.glpbio.com [file.glpbio.com]
- 14. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research of BMS-299897 for Dementia
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-299897 is a potent, orally active sulfonamide derivative that acts as a selective inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway implicated in the pathogenesis of Alzheimer's disease. Early-stage research into this compound has provided valuable insights into the potential of γ-secretase inhibition as a therapeutic strategy for dementia. This technical guide synthesizes the available preclinical and limited clinical data on BMS-299897, focusing on its mechanism of action, pharmacokinetics, and efficacy in various experimental models. While the clinical development of BMS-299897 appears to have been discontinued, the foundational research remains a significant reference point for the development of subsequent γ-secretase inhibitors and modulators.
Mechanism of Action
BMS-299897 exerts its therapeutic effect by inhibiting the enzymatic activity of the γ-secretase complex. This multi-protein complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), leading to the generation of various amyloid-beta (Aβ) peptides. The accumulation and aggregation of longer Aβ species, particularly Aβ42, are considered central to the neurotoxic cascade in Alzheimer's disease.
By inhibiting γ-secretase, BMS-299897 effectively reduces the production of all Aβ peptide variants, including the highly fibrillogenic Aβ42. Preclinical studies have demonstrated that this inhibition leads to a concomitant increase in the concentration of APP C-terminal fragments (CTFs), which are the substrates for γ-secretase.
Signaling Pathway of APP Processing and γ-Secretase Inhibition
Quantitative Data
The following tables summarize the key quantitative data from in vitro and in vivo studies of BMS-299897.
Table 1: In Vitro Potency of BMS-299897
| Assay System | Parameter | Value (nM) | Reference |
| HEK293 cells overexpressing APP | IC50 for Aβ production | 7 | |
| In vitro assay | IC50 for Aβ40 formation | 7.4 | |
| In vitro assay | IC50 for Aβ42 formation | 7.9 | |
| Overall γ-secretase inhibition | IC50 | 12 |
Table 2: Preclinical Efficacy of BMS-299897 in Animal Models
| Animal Model | Tissue/Fluid | Dose | Reduction in Aβ Levels | Reference |
| Tg2576 Mice | Brain | 18 mg/kg | 78% | |
| CSF | 18 mg/kg | 72% | ||
| Plasma | 18 mg/kg | 92% | ||
| Guinea Pigs | Brain | 10 mg/kg | 70% | |
| CSF | 10 mg/kg | 50% | ||
| Plasma | 10 mg/kg | 70% | ||
| Aβ(25-35) Injected Mice | Hippocampus | 0.1-1 nmol/mouse | Blocked Aβ(1-42) increase and significantly decreased Aβ(1-40) |
Table 3: Pharmacokinetic Parameters of BMS-299897
| Species | Parameter | Value | Reference |
| Animals (general) | Oral Bioavailability | 24-100% | |
| Volume of Distribution (Vss) | ≥ 1.3 L/kg | ||
| Brain-to-Plasma Ratio | 0.13-0.50 | ||
| mdr1a Knockout Mouse | Brain-to-Plasma Ratio | 2-fold higher than wild-type | |
| Healthy Human Volunteers | Plasma Half-life (single dose) | ~19 hours |
Experimental Protocols
Tg2576 Mouse Model of Alzheimer's Disease
The Tg2576 mouse model is a widely used transgenic model that overexpresses a mutant form of human APP with the Swedish (K670N/M671L) mutation. This leads to age-dependent increases in Aβ levels, the formation of amyloid plaques, and cognitive deficits.
-
Animals: Hemizygous Tg2576 mice on a B6;SJL mixed background are commonly used. Wild-type littermates serve as controls.
-
Housing: Animals are typically housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: BMS-299897 is administered orally, often via gavage. Doses in studies have ranged from 1 to 18 mg/kg.
-
Sample Collection and Analysis: Brain, cerebrospinal fluid (CSF), and plasma are collected at various time points after drug administration. Aβ levels (Aβ40 and Aβ42) are quantified using enzyme-linked immunosorbent assays (ELISAs).
-
Behavioral Testing: Cognitive function can be assessed using a variety of behavioral tests, including the Morris water maze, Y-maze, and contextual fear conditioning.
Aβ(25-35) Injection Model of Alzheimer's Disease
This model induces Alzheimer's-like pathology and cognitive deficits through the intracerebroventricular (i.c.v.) injection of the toxic fragment of Aβ, Aβ(25-35).
-
Animals: Male Swiss mice are frequently used in this model.
-
Aβ(25-35) Preparation: The Aβ(25-35) peptide is dissolved in a suitable vehicle (e.g., saline) and incubated to induce aggregation before injection.
-
Surgical Procedure:
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A single i.c.v. injection of aggregated Aβ(25-35) (e.g., 9 nmol) is administered into a lateral ventricle. Stereotaxic coordinates are precisely determined relative to bregma.
-
-
Drug Administration: BMS-299897 can be co-administered with the Aβ(25-35) injection.
-
Post-operative Care and Analysis: Animals are monitored for recovery. After a specified period (e.g., one week), brain tissue (hippocampus) is collected for biochemical analysis of Aβ levels and markers of oxidative stress. Behavioral tests are also conducted to assess cognitive function.
Experimental Workflow for Preclinical Evaluation
Clinical Development
Human testing of BMS-299897 began in 2001. However, detailed clinical data from these trials have not been extensively published, and it is widely believed that the clinical development of this compound was discontinued. The available information suggests that in a Phase I study with healthy volunteers, single doses were safe and well-tolerated. A multiple-dose study in individuals with probable Alzheimer's disease was also conducted, which indicated a low potential for autoinduction at a clinical dose of 250 mg.
Conclusion
The early-stage research on BMS-299897 established it as a potent γ-secretase inhibitor capable of significantly reducing Aβ levels in both in vitro and in vivo models of Alzheimer's disease. The preclinical data demonstrated a clear dose-dependent effect on Aβ reduction in the brain, CSF, and plasma of relevant animal models. While the reasons for the apparent discontinuation of its clinical development are not fully public, the foundational science behind BMS-299897 has been instrumental in guiding the ongoing efforts to develop safer and more effective modulators of γ-secretase for the treatment of dementia. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable technical resource for researchers in the field of Alzheimer's drug discovery.
Unraveling the Molecular Interface: A Technical Guide to the Binding Site of BMS-299897 on γ-Secretase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding interaction between the potent γ-secretase inhibitor, BMS-299897, and its target, the multi-subunit intramembrane protease, γ-secretase. Understanding this interaction at a molecular level is critical for the rational design of next-generation therapeutics for Alzheimer's disease. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological processes involved.
Introduction to γ-Secretase and BMS-299897
γ-secretase is an integral membrane protein complex responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), a step that generates amyloid-beta (Aβ) peptides.[1] The accumulation and aggregation of these peptides, particularly the Aβ42 isoform, are considered a central pathological hallmark of Alzheimer's disease.[1][2] The γ-secretase complex is composed of four essential protein subunits: Presenilin (PS1 or PS2), which forms the catalytic core, Nicastrin (NCT), Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2).[3]
BMS-299897 is a potent, orally active sulfonamide-based inhibitor of γ-secretase.[4][5] It effectively reduces the production of all major Aβ peptide species, including Aβ40 and Aβ42, both in vitro and in vivo.[5][6] As a non-competitive inhibitor, it is understood to bind to a site on the enzyme complex that is distinct from the substrate-binding site, causing a conformational change that prevents catalysis.[6]
The Binding Locus: Targeting the Catalytic Heart of γ-Secretase
Compelling evidence indicates that BMS-299897, like many γ-secretase inhibitors (GSIs), directly targets Presenilin-1 (PS1) , the catalytic subunit of the complex.[7][8]
Several lines of research have helped to pinpoint the binding region:
-
Presenilin Selectivity: Studies have shown that certain arylsulfonamide inhibitors, the class to which BMS-299897 belongs, exhibit selectivity for γ-secretase complexes containing PS1 over those containing its homolog, PS2.[7]
-
Mutagenesis Studies: Through the creation of PS1/PS2 chimeras and specific point mutations, researchers have identified key residues within PS1 that are necessary for this selective inhibition. These include Leu172, Thr281, and Leu282 .[7]
-
Photoaffinity Labeling: While direct photoaffinity labeling data for BMS-299897 is not widely published, studies on the structurally related GSI, BMS-708163, provide strong corroborating evidence. Using a cleavable photoprobe based on BMS-708163, researchers successfully mapped its binding site, demonstrating direct photoinsertion at Leucine 282 (L282) of PS1.[9] This residue is located within or near the transmembrane domain 6 (TM6) of PS1, a region critical for the enzyme's catalytic function and flexibility.[9][10]
Taken together, these findings strongly suggest that BMS-299897 binds to an allosteric pocket on the PS1 subunit, with residues in and around the sixth transmembrane domain, particularly L282, playing a crucial role in the interaction.
Quantitative Data Summary
The potency of BMS-299897 has been characterized across various experimental systems. The following table summarizes key quantitative metrics.
| Parameter | Value | System/Assay | Reference |
| IC₅₀ (Aβ Production) | 7 nM | HEK293 cells overexpressing APP | [4] |
| IC₅₀ (γ-Secretase Inhibition) | 12 nM | In vitro enzyme assay | [2][11] |
| IC₅₀ (Aβ40 Formation) | 7.4 nM | In vitro enzyme assay | |
| IC₅₀ (Aβ42 Formation) | 7.9 nM | In vitro enzyme assay | |
| ED₅₀ (Brain Aβ Reduction) | 30 mg/kg, p.o. | APP-YAC Transgenic Mice | [5] |
| ED₅₀ (Plasma Aβ Reduction) | 16 mg/kg, p.o. | APP-YAC Transgenic Mice | [5] |
| ED₅₀ (Cortical Aβ Reduction) | 30 mg/kg, i.p. | Guinea Pigs | [5] |
Experimental Protocols
The characterization of the BMS-299897 binding site and its inhibitory activity relies on a suite of specialized biochemical and cell-based assays.
In Vitro γ-Secretase Activity Assays
These assays directly measure the enzymatic activity of isolated γ-secretase complexes.
-
Objective: To quantify the inhibitory effect of a compound on the proteolytic activity of γ-secretase in a cell-free environment.
-
Methodology 1: Fluorogenic Substrate Assay
-
Enzyme Preparation: γ-Secretase complexes are isolated from cell membranes (e.g., from CHO or HEK293 cells overexpressing the four subunits) via solubilization with mild detergents like CHAPSO or digitonin.[12][13]
-
Reaction Setup: The solubilized enzyme is incubated in a reaction buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl) with the test compound (BMS-299897) at various concentrations.[12]
-
Substrate Addition: A synthetic peptide substrate conjugated to a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) is added. This substrate mimics the APP cleavage site.[14]
-
Incubation: The reaction is incubated at 37°C for 1-4 hours.[12][14]
-
Detection: If the enzyme is active, it cleaves the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The signal is read on a fluorescent microplate reader (e.g., excitation at 355 nm, emission at 440-510 nm).[13][14]
-
Analysis: The reduction in fluorescence in the presence of the inhibitor is used to calculate IC₅₀ values.
-
-
Methodology 2: Recombinant Substrate Assay
-
Substrate: A recombinant C-terminal fragment of APP (e.g., C99 or C100) containing a detection tag (e.g., Flag) is used as a more physiologically relevant substrate.[12][15]
-
Reaction: The assay is performed as above, incubating the enzyme, inhibitor, and C99-Flag substrate.
-
Detection: The reaction is stopped, and the products (Aβ and the APP intracellular domain, AICD) are separated by SDS-PAGE and detected by Western blotting using specific antibodies (e.g., anti-Flag for AICD, 6E10 for Aβ).[12][15]
-
Cell-Based Aβ Production Assays
These assays measure the ability of an inhibitor to cross the cell membrane and inhibit γ-secretase within a living cell.
-
Objective: To determine the potency of an inhibitor in a more complex biological context.
-
Methodology:
-
Cell Culture: A suitable cell line, typically HEK293 or CHO cells stably overexpressing human APP, is cultured in multi-well plates.[4][6]
-
Compound Treatment: Cells are treated with varying concentrations of BMS-299897 or a vehicle control (e.g., DMSO) for a set period (e.g., 18-24 hours).[6]
-
Sample Collection: The conditioned cell culture medium is harvested.
-
Aβ Quantification: The levels of specific Aβ peptides (Aβ38, Aβ40, Aβ42) in the medium are quantified using highly sensitive immunoassays, such as sandwich ELISA or Meso Scale Discovery (MSD) electrochemiluminescence assays.[6]
-
Analysis: Dose-response curves are generated to determine the IC₅₀ for the inhibition of Aβ production.
-
Photoaffinity Labeling for Binding Site Mapping
This powerful technique is used to covalently link an inhibitor to its binding site, allowing for precise identification of the interaction locus.
-
Objective: To identify the specific amino acid residue(s) that constitute the binding site of an inhibitor.
-
Methodology (based on similar GSI probes):
-
Probe Synthesis: A photoaffinity probe is synthesized based on the inhibitor's chemical scaffold. This probe contains a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin) connected via a cleavable linker.[9]
-
Binding: The probe is incubated with purified γ-secretase or cell membranes containing the complex, allowing it to bind to its target site.
-
Photocrosslinking: The mixture is exposed to UV light of a specific wavelength, which activates the photoreactive group, causing it to form a covalent bond with the nearest amino acid residue(s) at the binding site.
-
Enrichment: The covalently labeled γ-secretase complex is isolated from the mixture using the biotin tag (e.g., with streptavidin beads).
-
Cleavage and Digestion: The captured protein is released by breaking the cleavable linker. The protein is then digested into smaller peptides using a protease like trypsin.[9]
-
Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide fragment that carries the remnant of the photo-probe is identified, pinpointing the exact residue of interaction.[9]
-
Visualizations: Pathways and Processes
γ-Secretase Complex Structure
Caption: Subunit organization of the γ-secretase complex and the target of BMS-299897.
Amyloid Precursor Protein (APP) Processing Pathway
Caption: The amyloidogenic pathway showing where BMS-299897 inhibits Aβ production.
Photoaffinity Labeling Experimental Workflow
Caption: A generalized workflow for identifying an inhibitor's binding site via photoaffinity labeling.
References
- 1. Interactome Analyses of Mature γ-Secretase Complexes Reveal Distinct Molecular Environments of Presenilin (PS) Paralogs and Preferential Binding of Signal Peptide Peptidase to PS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition-state analogue inhibitors of gamma-secretase bind directly to presenilin-1. | Semantic Scholar [semanticscholar.org]
- 9. Mapping the Binding Site of BMS-708163 on γ-Secretase with Cleavable Photoprobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. BMS 299897 - Amerigo Scientific [amerigoscientific.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of BMS-299897: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-299897 is a potent, orally active, and selective small molecule inhibitor of γ-secretase, an intramembrane protease centrally involved in the production of amyloid-β (Aβ) peptides.[1][2][3][4] The accumulation of Aβ peptides, particularly Aβ42, in the brain is a pathological hallmark of Alzheimer's disease. By inhibiting γ-secretase, BMS-299897 effectively reduces the formation of Aβ peptides, positioning it as a compound of significant interest in the exploration of Alzheimer's disease therapeutics.[1] This technical guide provides a comprehensive overview of the initial in vitro characterization of BMS-299897, detailing its inhibitory activity, experimental protocols, and the underlying mechanism of action.
Quantitative Data Summary
The in vitro potency of BMS-299897 has been determined across various cell-based and cell-free assays. The following tables summarize the key quantitative data, providing a comparative view of its inhibitory activity against γ-secretase and the subsequent reduction of Aβ peptide formation.
| Parameter | Value | Assay System | Reference |
| IC50 (γ-secretase) | 12 nM | Not specified | [1][2][3][4] |
| IC50 (Aβ Production) | 7 nM | HEK293 cells overexpressing APP | [5] |
| IC50 (Aβ40 Formation) | 7.4 nM | In vitro | [1][3] |
| IC50 (Aβ42 Formation) | 7.9 nM | In vitro | [1][3] |
Table 1: In Vitro Inhibitory Activity of BMS-299897
Mechanism of Action: γ-Secretase Inhibition
BMS-299897 exerts its pharmacological effect by directly inhibiting the enzymatic activity of the γ-secretase complex. This multi-protein complex is responsible for the final cleavage of the amyloid precursor protein (APP) C-terminal fragment (APP-CTF or C99), leading to the generation and release of Aβ peptides of varying lengths.
As illustrated in Figure 1, the amyloidogenic processing of APP begins with the cleavage of the extracellular domain by β-secretase, generating a membrane-bound C-terminal fragment (APP-CTF). Subsequently, γ-secretase cleaves this fragment within the transmembrane domain, releasing Aβ peptides into the extracellular space and the APP intracellular domain (AICD) into the cytoplasm. BMS-299897 acts as an inhibitor of γ-secretase, thereby blocking the production of Aβ peptides.
Experimental Protocols
The in vitro characterization of BMS-299897 involves a series of assays to determine its potency and mechanism of action. The following are detailed methodologies for key experiments.
Cell-Based Aβ Production Assay
This assay quantifies the inhibitory effect of BMS-299897 on the production of Aβ peptides in a cellular context.
Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing human APP.
-
Chinese Hamster Ovary (CHO) cells stably expressing APP with the Swedish mutation (APPswe).
-
Human neuroblastoma (SH-SY5Y) cells overexpressing APP.
Methodology:
-
Cell Culture: Culture the selected cell line in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Compound Treatment: Aspirate the culture medium and replace it with fresh medium containing various concentrations of BMS-299897 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: Collect the conditioned medium and centrifuge to remove cellular debris.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific antibodies for each Aβ species.
-
Data Analysis: Plot the Aβ concentrations against the BMS-299897 concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Free γ-Secretase Activity Assay
This assay directly measures the inhibitory effect of BMS-299897 on the enzymatic activity of isolated γ-secretase.
Materials:
-
Cell membranes prepared from cells overexpressing γ-secretase components (e.g., HEK293 cells).
-
A recombinant APP-C99 substrate, often fused to a reporter system (e.g., a fluorescent tag).
-
Assay buffer.
Methodology:
-
Reaction Setup: In a microplate, combine the cell membrane preparation, the APP-C99 substrate, and various concentrations of BMS-299897 or vehicle control in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours) to allow for enzymatic cleavage of the substrate.
-
Detection: Measure the product of the cleavage reaction. This can be done through various methods, such as:
-
FRET-based assays: Where cleavage of a substrate containing a FRET pair results in a change in fluorescence.
-
ELISA: To detect the generated Aβ peptides.
-
Western Blot: To visualize the cleavage products.
-
-
Data Analysis: Calculate the percentage of inhibition for each BMS-299897 concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The initial in vitro characterization of BMS-299897 demonstrates its potent and selective inhibition of γ-secretase, leading to a significant reduction in the production of amyloid-β peptides Aβ40 and Aβ42. The low nanomolar IC50 values obtained from both cell-based and cell-free assays underscore its efficacy at the molecular and cellular levels. The detailed experimental protocols and workflows provided in this guide offer a foundational understanding for researchers and drug development professionals working on γ-secretase inhibitors for Alzheimer's disease. Further investigations into the selectivity of BMS-299897 against other γ-secretase substrates, such as Notch, are crucial for a comprehensive safety and efficacy profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]
- 4. innoprot.com [innoprot.com]
- 5. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of BMS-299897
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with BMS-299897, a potent, orally active γ-secretase inhibitor. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound in relevant animal models of Alzheimer's disease.
Mechanism of Action
BMS-299897 acts as a functional γ-secretase inhibitor, targeting the enzymatic complex responsible for the final cleavage of the Amyloid Precursor Protein (APP) to generate amyloid-beta (Aβ) peptides. By inhibiting γ-secretase, BMS-299897 effectively reduces the production of Aβ peptides, particularly the pathogenic Aβ40 and Aβ42 isoforms, which are central to the amyloid cascade hypothesis of Alzheimer's disease. This inhibition leads to a decrease in Aβ concentrations in the brain, cerebrospinal fluid (CSF), and plasma.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of BMS-299897 from studies in various animal models.
Table 1: In Vivo Efficacy of BMS-299897 (ED50 Values)
| Animal Model | Tissue/Fluid | Aβ Isoform | Route of Administration | ED50 (mg/kg) | Reference |
| APP-YAC Mice | Brain | Aβ(1-40) | Oral (p.o.) | 30 | [1] |
| APP-YAC Mice | Plasma | Aβ(1-40) | Oral (p.o.) | 16 | [1] |
| Guinea Pigs | Cortex | Aβ | Intraperitoneal (i.p.) | 30 | [1] |
Table 2: Pharmacokinetic Parameters of BMS-299897
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Animals (general) | 24-100% | [2][3] |
| Brain-to-Plasma Ratio | Animals (general) | 0.13-0.50 | [2][3] |
| P-glycoprotein (P-gp) Substrate | mdr1a knockout mouse | Yes (2-fold higher brain-to-plasma ratio) | [2] |
Experimental Protocols
Protocol 1: Evaluation of Aβ Reduction in APP-YAC Transgenic Mice
This protocol outlines the procedure for assessing the in vivo efficacy of BMS-299897 in reducing brain and plasma Aβ levels in APP-YAC (Yeast Artificial Chromosome) transgenic mice, which express the human APP gene.[4]
Materials:
-
APP-YAC transgenic mice
-
BMS-299897
-
Vehicle (e.g., 80% PEG 400 (v/v))[5]
-
Oral gavage needles (20-22 gauge)
-
Microcentrifuge tubes
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
Aβ ELISA kit (specific for Aβ40 and Aβ42)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Animal Dosing:
-
Acclimate APP-YAC mice to handling for several days prior to the experiment.
-
Prepare a stock solution of BMS-299897 in a suitable vehicle. A range of doses (e.g., 10, 30, 100 mg/kg) should be prepared to determine a dose-response relationship.
-
Administer BMS-299897 or vehicle to the mice via oral gavage. Ensure proper technique to minimize stress and prevent injury.
-
-
Sample Collection:
-
At specified time points post-dose (e.g., 3, 6, and 12 hours), anesthetize the mice.[1]
-
Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma and store it at -80°C.
-
Perfuse the animals with saline to remove blood from the brain.
-
Dissect the brain and collect the cortex and hippocampus. Snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Brain Tissue: Homogenize the brain tissue in an appropriate lysis buffer. Centrifuge the homogenate and collect the supernatant containing the soluble Aβ fraction.
-
Plasma: Thaw the plasma samples on ice.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the brain homogenates and plasma using a validated Aβ ELISA kit according to the manufacturer's instructions.
-
Protein Normalization: Determine the total protein concentration in the brain homogenates using a protein assay kit. Normalize the brain Aβ levels to the total protein concentration.
-
-
Data Analysis:
-
Calculate the percentage reduction in Aβ levels for each treatment group compared to the vehicle-treated control group.
-
Determine the ED50 value, which is the dose of BMS-299897 that produces a 50% reduction in Aβ levels.
-
Protocol 2: Assessment of Aβ Reduction in Cerebrospinal Fluid (CSF) of Guinea Pigs
This protocol describes the methodology for evaluating the effect of BMS-299897 on Aβ levels in the CSF of guinea pigs.
Materials:
-
Hartley guinea pigs
-
BMS-299897
-
Vehicle for intraperitoneal injection (e.g., saline)
-
Anesthesia (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe with a 27-gauge needle
-
Microcentrifuge tubes
-
Aβ ELISA kit
Procedure:
-
Animal Dosing:
-
Acclimate guinea pigs to the housing conditions and handling.
-
Prepare a stock solution of BMS-299897 in the appropriate vehicle.
-
Administer BMS-299897 or vehicle via intraperitoneal injection.
-
-
CSF Collection:
-
At a predetermined time point post-dose (e.g., 3 hours), anesthetize the guinea pig.
-
Mount the animal in a stereotaxic frame.
-
Carefully perform a cisterna magna puncture using a Hamilton syringe with a 27-gauge needle to collect CSF. Avoid blood contamination.
-
Collect approximately 50-100 µL of CSF into a microcentrifuge tube.
-
Immediately freeze the CSF samples on dry ice and store at -80°C.
-
-
Aβ Quantification:
-
Thaw the CSF samples on ice.
-
Measure the concentration of Aβ in the CSF using a sensitive Aβ ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Compare the Aβ levels in the CSF of BMS-299897-treated animals to those of the vehicle-treated controls.
-
Calculate the percentage reduction in CSF Aβ levels.
-
Note on Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).
References
- 1. A method for repeated sampling of cerebrospinal fluid from conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Technique for repeated collection of cerebrospinal fluid from cisterna magna of anesthetized strain 13 guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of the human beta-amyloid precursor protein gene from a yeast artificial chromosome in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 005301 - Strain Details [jax.org]
- 5. ebm-journal.org [ebm-journal.org]
Application Notes and Protocols for BMS-299897 in APP Transgenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-299897 is a potent, orally active, and brain-penetrant γ-secretase inhibitor that has been investigated for its potential as a therapeutic agent for Alzheimer's disease.[1] By targeting γ-secretase, a key enzyme in the amyloidogenic pathway, BMS-299897 effectively reduces the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[2][3] These application notes provide detailed protocols for the use of BMS-299897 in preclinical studies using Amyloid Precursor Protein (APP) transgenic mouse models, a common tool for evaluating the efficacy of Aβ-lowering compounds.
Mechanism of Action
BMS-299897 is a non-competitive inhibitor of the γ-secretase complex, an intramembrane protease responsible for the final cleavage of APP to generate Aβ peptides of various lengths, including the aggregation-prone Aβ42.[2][4] Inhibition of γ-secretase by BMS-299897 leads to a dose-dependent reduction in the levels of all Aβ variants in the brain, cerebrospinal fluid (CSF), and plasma.[4][5] This action also results in an accumulation of APP C-terminal fragments (CTFs), a hallmark of γ-secretase inhibition.[3][5]
Data Presentation
In Vivo Efficacy of BMS-299897 in APP Transgenic Mice
The following table summarizes the dose-dependent effects of BMS-299897 on Aβ levels in APP-YAC transgenic mice following oral administration.
| Dose (mg/kg, p.o.) | Brain Aβ(1-40) Reduction (ED₅₀) | Plasma Aβ(1-40) Reduction (ED₅₀) | Reference |
| 30 | 30 mg/kg | 16 mg/kg | [5] |
ED₅₀ represents the dose required to achieve 50% of the maximum reduction in Aβ levels.
Experimental Protocols
Preparation and Administration of BMS-299897
a. Preparation of BMS-299897 for Oral Gavage:
-
Solubility: BMS-299897 is soluble in DMSO (>10 mM) and ethanol.[1][2]
-
Vehicle: A common vehicle for oral administration in mice is a suspension in 0.5% methylcellulose or a solution in an appropriate solvent mixture, ensuring the final concentration of the solvent is non-toxic to the animals.
-
Procedure:
-
Weigh the required amount of BMS-299897 based on the desired dose and the number of animals.
-
If using a suspension, wet the compound with a small amount of a suitable wetting agent (e.g., Tween 80) to facilitate suspension.
-
Gradually add the vehicle (e.g., 0.5% methylcellulose in sterile water) while triturating to ensure a uniform suspension.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
b. Oral Gavage Administration:
-
Animal Restraint: Properly restrain the mouse to ensure its head and body are in a straight line, which facilitates the passage of the gavage needle.
-
Gavage Needle: Use a flexible, soft-tipped gavage needle of an appropriate size for mice to minimize the risk of esophageal or stomach injury.
-
Procedure:
-
Measure the correct length of the gavage needle by holding it alongside the mouse, with the tip at the last rib; the hub should be at the level of the mouth.
-
Gently insert the needle into the mouth, over the tongue, and allow the mouse to swallow it. The needle should pass easily down the esophagus without resistance. Do not force the needle.
-
Slowly administer the prepared BMS-299897 suspension or solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and periodically for the next few hours.
-
Behavioral Testing: Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory, which are often impaired in APP transgenic mice.
-
Apparatus: A circular pool (typically 1.2-1.5 meters in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform is submerged approximately 1 cm below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Each mouse undergoes multiple trials per day (e.g., 4 trials).
-
For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.
-
The mouse is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded using a video tracking system.
-
If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to the platform and allowed to remain there for 15-30 seconds.
-
-
Probe Trial (24-48 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded as measures of spatial memory.
-
-
Post-Mortem Tissue Analysis
a. Brain Tissue Collection and Homogenization:
-
Following the final behavioral test or at the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Carefully dissect the brain and specific regions of interest (e.g., cortex and hippocampus).
-
For biochemical analysis, snap-freeze the tissue in liquid nitrogen and store it at -80°C until use.
-
For immunohistochemistry, fix one hemisphere in 4% paraformaldehyde (PFA) before processing for sectioning.
b. Aβ ELISA (Enzyme-Linked Immunosorbent Assay):
This protocol is for the quantification of soluble and insoluble Aβ levels in brain homogenates.
-
Homogenization:
-
Homogenize the brain tissue in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors) to extract the soluble Aβ fraction.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g for 1 hour at 4°C). The supernatant contains the soluble Aβ fraction.
-
To extract the insoluble Aβ, resuspend the pellet in a strong chaotropic agent like 70% formic acid or 5M guanidine HCl.
-
Neutralize the formic acid extracts with a high-molarity Tris buffer before performing the ELISA.
-
-
ELISA Procedure (using a commercial kit):
-
Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits. A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Block the plate to prevent non-specific binding.
-
Add the prepared brain homogenates (soluble and insoluble fractions) and standards to the wells and incubate.
-
Wash the plate and add a detection antibody that recognizes the N-terminus of Aβ.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance using a plate reader.
-
Calculate the Aβ concentrations based on the standard curve.
-
c. Immunohistochemistry (IHC) for Aβ Plaques:
-
Sectioning:
-
After fixation and cryoprotection (for frozen sections) or paraffin embedding, cut brain sections (e.g., 30-40 µm for free-floating IHC or 5-10 µm for slide-mounted sections).
-
-
Staining Procedure:
-
Antigen Retrieval: For Aβ staining, antigen retrieval is crucial. A common method is to incubate the sections in 70-90% formic acid for a few minutes.
-
Blocking: Block endogenous peroxidase activity (if using HRP-based detection) and non-specific antibody binding.
-
Primary Antibody: Incubate the sections with a primary antibody specific for Aβ (e.g., 6E10 or 4G8).
-
Secondary Antibody: Incubate with a biotinylated secondary antibody.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) method followed by a chromogen like 3,3'-diaminobenzidine (DAB) to visualize the plaques.
-
Mounting and Coverslipping: Mount the stained sections on slides, dehydrate, and coverslip.
-
Analysis: Quantify the Aβ plaque load using image analysis software.
-
Experimental Workflow Visualization
References
- 1. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]
- 2. glpbio.com [glpbio.com]
- 3. A γ-Secretase Inhibitor, but Not a γ-Secretase Modulator, Induced Defects in BDNF Axonal Trafficking and Signaling: Evidence for a Role for APP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosage of BMS-299897 for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal dosage, administration, and analysis of the γ-secretase inhibitor BMS-299897 in rodent models for Alzheimer's disease research. The protocols outlined below are compiled from various preclinical studies to guide researchers in designing and executing their own in vivo experiments.
Overview of BMS-299897
BMS-299897 is a potent, orally bioavailable, and brain-penetrant γ-secretase inhibitor.[1][2] It functions by targeting the γ-secretase complex, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides.[3] Inhibition of γ-secretase by BMS-299897 has been shown to effectively reduce the levels of Aβ40 and Aβ42 in the brain, plasma, and cerebrospinal fluid (CSF) of various rodent models.[1][2]
Quantitative Data Summary
The following tables summarize the effective doses of BMS-299897 observed in different rodent studies. These values can serve as a starting point for dose-range finding studies.
Table 1: Efficacy of BMS-299897 in Mouse Models
| Mouse Model | Administration Route | Dosage | Effect | Reference |
| APP-YAC | Oral (p.o.) | ED50: 30 mg/kg | Reduction of brain Aβ(1-40) | [4] |
| APP-YAC | Oral (p.o.) | ED50: 16 mg/kg | Reduction of plasma Aβ(1-40) | [4] |
| Swiss Mice (Aβ25-35 induced) | Intracerebroventricular (i.c.v.) | 0.1-1 nmol/mouse | Blocked Aβ(1-42) increase and deficits in short-term memory | [5] |
| Tg2576 | Oral (p.o.) | 100 mg/kg | Rapid and maximal reduction of brain and plasma Aβ(1-40) within 3 hours | [4] |
Table 2: Efficacy of BMS-299897 in Other Rodent Models
| Rodent Model | Administration Route | Dosage | Effect | Reference |
| Guinea Pig | Intraperitoneal (i.p.) | ED50: 30 mg/kg | Reduction of cortical, CSF, and plasma Aβ | [4] |
| Rat (bile duct cannulated) | Oral (p.o.) | 15 mg/kg | Used for metabolism and excretion studies | [6] |
Table 3: Pharmacokinetic Properties of BMS-299897 in Rodents
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rodents | 24-100% | [7] |
| Brain-to-Plasma Ratio | Rodents | 0.13-0.50 | [7] |
Signaling Pathways
BMS-299897 primarily targets the amyloidogenic processing of the Amyloid Precursor Protein (APP). It also has the potential to affect Notch signaling, another pathway dependent on γ-secretase.
Experimental Protocols
Drug Formulation and Administration
4.1.1. Oral Gavage (p.o.)
-
Vehicle Preparation: While the exact vehicle used in all studies is not always detailed, a common formulation for hydrophobic compounds like BMS-299897 is a suspension in a vehicle such as 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in sterile water. To aid in solubilization, a small percentage of a surfactant like Tween 80 (e.g., 0.1-0.2%) can be included. Some formulations may also use a co-solvent system such as a mixture of PEG300/400, Tween-80, and saline.[5][8]
-
Protocol:
-
Weigh the required amount of BMS-299897.
-
Prepare the chosen vehicle. For a CMC-based vehicle, slowly add the CMC powder to sterile water while stirring to avoid clumping and allow it to fully hydrate.
-
Add the BMS-299897 powder to the vehicle and vortex or sonicate until a uniform suspension is achieved.
-
Administer the suspension to mice or rats using a gavage needle (e.g., 20-22G for mice). The volume should not exceed 10 mL/kg body weight.[8]
-
4.1.2. Intraperitoneal Injection (i.p.)
-
Vehicle Preparation: BMS-299897 is soluble in DMSO and ethanol.[2] For in vivo use, a co-solvent system is necessary to minimize toxicity. A common vehicle can be prepared with a low percentage of DMSO (e.g., 5-10%) and a solubilizing agent like PEG300 or Cremophor EL, diluted in sterile saline or PBS to the final volume.
-
Protocol:
-
Dissolve BMS-299897 in a minimal amount of DMSO.
-
Add the co-solvent (e.g., PEG300) and mix well.
-
Slowly add sterile saline or PBS to the desired final concentration while vortexing to prevent precipitation.
-
Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder. The injection volume should typically not exceed 10 mL/kg.
-
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for assessing the efficacy of BMS-299897 in a transgenic mouse model of Alzheimer's disease.
Quantification of Aβ Levels in Brain Tissue (ELISA)
This protocol provides a general guideline for measuring Aβ40 and Aβ42 levels in mouse brain homogenates using a sandwich ELISA kit.
-
Materials:
-
Mouse brain tissue
-
Homogenization buffer (e.g., 5 M guanidine-HCl/50 mM Tris, pH 8.0 with protease inhibitors)[9]
-
Aβ40 and Aβ42 ELISA kit
-
Microplate reader
-
-
Protocol:
-
Brain Homogenization:
-
Weigh approximately 100 mg of frozen brain tissue.
-
Add 8 volumes of cold homogenization buffer.
-
Homogenize thoroughly on ice using a mechanical homogenizer.
-
Incubate at room temperature for 3-4 hours with mixing to ensure complete protein denaturation.[9]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.[9]
-
Collect the supernatant and dilute it with the appropriate dilution buffer provided in the ELISA kit (a 1:10 initial dilution in cold PBS with protease inhibitors is a good starting point).[9]
-
-
ELISA Procedure (follow kit-specific instructions):
-
Coat the microplate wells with the capture antibody overnight at 4°C.[1][4]
-
Wash the wells with wash buffer.
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[1][4]
-
Wash the wells.
-
Add standards and diluted brain homogenates to the wells and incubate for 2 hours at room temperature.[1][4]
-
Wash the wells.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.[1][4]
-
Wash the wells.
-
Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) and incubate for 30-60 minutes.
-
Wash the wells.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until color develops.[10]
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the Aβ concentration to the total protein concentration of the brain homogenate.
-
-
Analysis of APP C-terminal Fragments (CTFs) (Western Blot)
An increase in APP-CTFs (C99 and C83) is an indicator of γ-secretase inhibition.
-
Materials:
-
Brain tissue homogenates (prepared as for ELISA, but in a non-denaturing buffer like RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the C-terminus of APP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Determine the protein concentration of the brain homogenates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against APP C-terminus overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Safety and Toxicology Considerations
-
Notch Inhibition: As BMS-299897 is a γ-secretase inhibitor, it can interfere with Notch signaling, which is crucial for cell-fate decisions.[11] In preclinical studies with other γ-secretase inhibitors, Notch-related toxicities have been observed, including intestinal goblet cell hyperplasia, thymus atrophy, and alterations in hair color.[11] While some reports suggest BMS-299897 may have a degree of selectivity for APP over Notch, it is crucial to monitor for potential Notch-related side effects in long-term studies.[12]
-
General Toxicity: As with any compound, it is essential to conduct dose-range finding and toxicology studies to establish the maximum tolerated dose (MTD) and to monitor for any adverse effects on animal health, such as changes in body weight, food and water intake, and general behavior.
These application notes and protocols are intended as a guide. Researchers should optimize these protocols for their specific experimental conditions and animal models.
References
- 1. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo metabolism of a gamma-secretase inhibitor BMS-299897 and generation of active metabolites in milligram quantities with a microbial bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. fn-test.com [fn-test.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Administration of BMS-299897
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-299897 is a potent, orally active, and brain-penetrant γ-secretase inhibitor that has been investigated for its potential in treating Alzheimer's disease.[1] By inhibiting γ-secretase, BMS-299897 effectively reduces the production of amyloid-beta (Aβ) peptides, Aβ40 and Aβ42, which are key components of the amyloid plaques found in the brains of Alzheimer's disease patients.[1][2] Preclinical studies in various animal models, including mice, rats, and guinea pigs, have demonstrated its efficacy in lowering Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF).[2][3] This document provides detailed application notes and protocols for the administration of BMS-299897 in preclinical research settings.
Data Presentation
Pharmacokinetic Parameters of BMS-299897 in Preclinical Models
| Species & Model | Administration Route | Dose | Key Findings | Reference |
| APP-YAC Transgenic Mice | Oral (p.o.) | 30 mg/kg | ED₅₀ for brain Aβ(1-40) reduction | [2] |
| APP-YAC Transgenic Mice | Oral (p.o.) | 16 mg/kg | ED₅₀ for plasma Aβ(1-40) reduction | [2] |
| Guinea Pigs | Intraperitoneal (i.p.) | 30 mg/kg | ED₅₀ for cortical, CSF, and plasma Aβ reduction | [2] |
| Rats (bile duct cannulated) | Oral (p.o.) | 15 mg/kg | 52% of the radioactive dose was excreted in bile within 6 hours. | [4] |
| Male Swiss Mice | Intracerebroventricular (i.c.v.) | 0.1-1 nmol/mouse | Blocked Aβ(25-35)-induced increase in Aβ(1-42) content. | [5][6] |
Note: ED₅₀ represents the dose required to achieve 50% of the maximum effect.
In Vitro Inhibitory Activity of BMS-299897
| Assay | IC₅₀ | Reference |
| γ-secretase inhibition | 12 nM | [1] |
| Aβ40 formation | 7.4 nM | [1] |
| Aβ42 formation | 7.9 nM | [1] |
Note: IC₅₀ is the half maximal inhibitory concentration.
Signaling Pathway
BMS-299897 acts as a γ-secretase inhibitor. The γ-secretase complex is a multi-subunit protease responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides. By inhibiting this enzyme, BMS-299897 blocks the production of Aβ, a critical step in the amyloid cascade hypothesis of Alzheimer's disease. However, γ-secretase also cleaves other substrates, most notably Notch, which is involved in cell-cell signaling and differentiation. While some studies suggest BMS-299897 exhibits no Notch toxicity, it is a factor to consider in experimental design.[1][7]
Figure 1: Simplified signaling pathway of BMS-299897 action.
Experimental Protocols
A. Preparation of BMS-299897 Dosing Solution
Materials:
-
BMS-299897 powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Solubility Information:
Procedure for Oral Gavage or Intraperitoneal Injection Solution:
-
Calculate the required amount of BMS-299897 based on the desired dose (mg/kg) and the number and weight of the animals.
-
Prepare a stock solution: Weigh the BMS-299897 powder and dissolve it in a minimal amount of DMSO to ensure complete solubilization. For example, a stock concentration of 30 mg/mL in DMSO can be prepared.[8]
-
Vortex and sonicate (if necessary) the stock solution until the compound is fully dissolved.
-
Prepare the final dosing solution: For in vivo administration, the DMSO concentration should be minimized. Dilute the stock solution with a suitable vehicle such as a mixture of ethanol and saline, or other appropriate vehicle. A final DMSO concentration of <5% is generally recommended for in vivo studies. The final vehicle composition should be consistent across all treatment groups, including the vehicle control.
-
Ensure the final solution is clear and free of precipitates. If precipitation occurs, adjust the vehicle composition or gently warm the solution. Prepare the dosing solution fresh on the day of the experiment.
B. Administration via Oral Gavage (Mice and Rats)
Materials:
-
Prepared BMS-299897 dosing solution
-
Appropriately sized oral gavage needles (flexible or stainless steel with a ball tip)
-
Syringes (1 mL or appropriate size)
-
Animal scale
Procedure:
-
Weigh the animal to determine the precise volume of the dosing solution to be administered. The typical dosing volume for mice is 5-10 mL/kg.
-
Fill the syringe with the calculated volume of the BMS-299897 solution and attach the gavage needle.
-
Properly restrain the animal. For mice, this is typically done by scruffing the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
C. Administration via Intraperitoneal (IP) Injection (Mice and Rats)
Materials:
-
Prepared BMS-299897 dosing solution
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (e.g., 25-27 gauge for mice)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the animal to calculate the correct injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.
-
Fill the syringe with the calculated volume of the BMS-299897 solution.
-
Restrain the animal to expose the abdomen. For mice, this can be done by scruffing the neck and securing the tail.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the in vivo efficacy of BMS-299897 in a preclinical model of Alzheimer's disease.
Figure 2: General experimental workflow for in vivo studies.
References
Application Notes: Cell-Based Assays for Efficacy Testing of BMS-299897
Introduction
BMS-299897 is a potent, orally active, and brain-penetrant arylsulfonamide inhibitor of γ-secretase. The γ-secretase complex is a multi-protein intramembrane protease responsible for the final cleavage of the Amyloid Precursor Protein (APP), a process that generates Amyloid-beta (Aβ) peptides, primarily Aβ40 and Aβ42.[1] The accumulation and aggregation of Aβ peptides in the brain are considered a central event in the pathology of Alzheimer's Disease. By inhibiting γ-secretase, BMS-299897 effectively reduces the production of all Aβ peptide variants.[2][3]
Mechanism of Action
The primary mechanism of action for BMS-299897 is the direct inhibition of the catalytic activity of the γ-secretase complex. This inhibition blocks the processing of the C-terminal fragment of APP (APP-CTF or C99), thereby preventing the release of Aβ peptides.[1] However, γ-secretase has multiple substrates, with the Notch family of receptors being the most critical from a therapeutic safety perspective.[4] Cleavage of Notch by γ-secretase is essential for Notch signaling, a pathway crucial for cell-fate determination, proliferation, and differentiation.[5] Inhibition of Notch signaling by γ-secretase inhibitors (GSIs) can lead to significant toxicity. Therefore, evaluating the efficacy of BMS-299897 requires a dual approach: quantifying its potent effect on Aβ reduction while simultaneously assessing its inhibitory activity on the Notch signaling pathway.
Caption: Mechanism of action of BMS-299897 on APP and Notch pathways.
Data Presentation
The efficacy of BMS-299897 is determined by its half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit 50% of the γ-secretase activity. Lower IC₅₀ values indicate higher potency.
| Assay Target | Cell Line / System | IC₅₀ Value | Reference |
| Total Aβ Production | HEK293-APP | 7 nM | [3] |
| γ-secretase Activity | In vitro | 12 nM | [6][7] |
| Aβ40 Formation | In vitro | 7.4 nM | |
| Aβ42 Formation | In vitro | 7.9 nM | |
| Notch Signaling | Cell-based Reporter Assay | To be determined | - |
Experimental Workflow
A typical workflow for evaluating the efficacy and selectivity of BMS-299897 involves parallel assays to measure Aβ reduction, Notch inhibition, and general cytotoxicity.
Caption: General experimental workflow for testing BMS-299897.
Experimental Protocols
Protocol 1: Aβ Quantification via Sandwich ELISA
This protocol details the measurement of secreted Aβ40 and Aβ42 from cell culture supernatants to determine the primary efficacy of BMS-299897.
Objective: To quantify the dose-dependent reduction of Aβ40 and Aβ42 following treatment with BMS-299897.
Materials:
-
Cell Line: HEK293 cells stably overexpressing human APP (HEK293-APP).[3]
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Compound: BMS-299897, dissolved in DMSO to create a stock solution.
-
Assay Plate: 96-well cell culture plates.
-
Reagents: Commercially available Aβ40 and Aβ42 ELISA kits.
-
Equipment: Plate reader capable of colorimetric measurements.
Procedure:
-
Cell Seeding: Seed HEK293-APP cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment (e.g., 2.5 x 10⁴ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of BMS-299897 in culture medium. A typical concentration range would span from 0.1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of BMS-299897.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect the culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any cell debris.
-
ELISA Protocol: Perform the Aβ40 and Aβ42 ELISA on the cleared supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve from the Aβ standards.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample.
-
Normalize the results to the vehicle control (as 100% production).
-
Plot the percent inhibition against the log concentration of BMS-299897 and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Notch Signaling Luciferase Reporter Assay
This protocol measures the inhibitory effect of BMS-299897 on the Notch signaling pathway, a key indicator of potential toxicity.
Objective: To determine the IC₅₀ of BMS-299897 for the inhibition of Notch signaling.
Materials:
-
Cell Line: HEK293 cells stably co-transfected with a constitutively active Notch construct (e.g., Notch1ΔE) and a Notch-responsive reporter vector (e.g., CSL-luciferase).[4][8]
-
Reagents: Dual-luciferase reporter assay system (provides Firefly and Renilla luciferase substrates).
-
Equipment: Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed the Notch reporter cell line into a white, clear-bottom 96-well plate at an appropriate density. Incubate for 24 hours.
-
Compound Preparation and Treatment: Prepare and add serial dilutions of BMS-299897 as described in Protocol 1.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol.
-
Add the Firefly luciferase substrate (LAR II) to each well and measure the luminescence (this is the experimental signal).
-
Add the Stop & Glo® Reagent to quench the Firefly signal and activate the Renilla luciferase. Measure the luminescence again (this is the internal control for transfection efficiency and cell number).
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well.
-
Normalize the ratios to the vehicle control (as 100% signaling activity).
-
Plot the percent inhibition against the log concentration of BMS-299897 to determine the IC₅₀ value for Notch inhibition.
-
Protocol 3: Cell Viability Assay (Resazurin-Based)
This is a control experiment performed in parallel to ensure that the observed effects are due to specific enzyme inhibition and not general cytotoxicity.
Objective: To confirm that BMS-299897 does not cause significant cell death at the concentrations used in the efficacy assays.
Materials:
-
Cell Line: Use the same cell line(s) as in the primary assays (e.g., HEK293-APP).
-
Reagents: Resazurin sodium salt solution (e.g., AlamarBlue™, PrestoBlue™).
-
Equipment: Fluorescence plate reader.
Procedure:
-
Assay Setup: Set up a 96-well plate with cells and compound dilutions identical to the primary efficacy assay plates.
-
Incubation: Incubate the plate for the same duration as the primary assays (e.g., 24-48 hours).
-
Reagent Addition: Approximately 2-4 hours before the end of the incubation period, add the Resazurin reagent to each well (typically 10% of the well volume).
-
Final Incubation: Return the plate to the incubator for 2-4 hours to allow viable cells to metabolize Resazurin into the fluorescent product, Resorufin.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
Data Analysis:
-
Normalize the fluorescence readings to the vehicle control wells (100% viability).
-
Plot cell viability (%) against the log concentration of BMS-299897.
-
The compound should show minimal to no decrease in cell viability across the concentration range where it inhibits Aβ production.
-
References
- 1. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 2. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS 299897 - Amerigo Scientific [amerigoscientific.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes: BMS-299897 in Primary Neuronal Culture
Introduction
BMS-299897 is a potent, orally active, and brain-penetrant sulfonamide-based inhibitor of γ-secretase.[1][2][3] It is a valuable research tool for studying the physiological and pathological roles of γ-secretase and its substrates, most notably the amyloid precursor protein (APP). In the context of Alzheimer's disease research, BMS-299897 is utilized to investigate the effects of reducing amyloid-beta (Aβ) peptide production.[4] These application notes provide detailed protocols for the use of BMS-299897 in primary neuronal culture experiments, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
BMS-299897 acts as a non-competitive inhibitor of the γ-secretase complex, an integral membrane protease responsible for the final cleavage of APP.[5][6] This cleavage event releases Aβ peptides of various lengths, including the aggregation-prone Aβ42 isoform.[7] By inhibiting γ-secretase, BMS-299897 effectively blocks the production of all Aβ peptide variants (Aβ37, Aβ38, Aβ40, and Aβ42) and leads to a corresponding accumulation of the APP C-terminal fragments (CTFs), the direct substrate of γ-secretase.[4][5] This mechanism allows for the precise study of the consequences of reduced Aβ levels in a controlled in vitro environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]
- 4. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols for Western Blot Analysis of APP-CTFs with BMS-299897
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of the γ-secretase inhibitor, BMS-299897, on the processing of Amyloid Precursor Protein (APP) and the accumulation of its C-terminal fragments (APP-CTFs).
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. Aβ is generated through the sequential cleavage of APP by β-secretase and the γ-secretase complex. Inhibition of γ-secretase is a key therapeutic strategy aimed at reducing Aβ production. BMS-299897 is a potent, orally active sulfonamide γ-secretase inhibitor.[1][2] Western blot analysis is a fundamental technique to investigate the mechanism of action of such inhibitors by monitoring the levels of APP-CTFs (C99 and C83), which are the direct substrates of γ-secretase. Inhibition of γ-secretase leads to the accumulation of these fragments, providing a pharmacodynamic marker of target engagement.[3][4]
Data Presentation
In Vitro Activity of BMS-299897
| Cell Line | Assay | IC50 | Reference |
| HEK293 cells overexpressing APP | Aβ production inhibition | 7 nM | [1] |
| CHO-APPswe cells | Aβ40 formation inhibition | 7.4 nM | [2] |
| CHO-APPswe cells | Aβ42 formation inhibition | 7.9 nM | [2] |
| SH-SY5Y-APP cells | Aβ40 production inhibition | Equivalent to Aβ42 inhibition | [3] |
| SH-SY5Y-APP cells | Aβ42 production inhibition | Equivalent to Aβ40 inhibition | [3] |
In Vivo Effects of BMS-299897 on APP Metabolites
| Animal Model | Treatment | Effect on Aβ Peptides | Effect on APP-CTFs | Reference |
| Tg2576 mice | Single oral dose of 100 mg/kg | Reduction of Aβ40, Aβ42, and Aβ38 | Increase in α- and β-cleaved CTFs | [5] |
| Aβ25-35 mouse model | 0.1-1 nmol/mouse, i.c.v. | Blocked Aβ1-42 increase, decreased Aβ1-40 | Not specified | [6] |
| APP-YAC mice | Dose-dependent oral administration | Dose-dependent reduction in brain and plasma Aβ | Increase in brain APP-CTFs | [1] |
| Rat E18 cortical neurons | 1µM for 24 hrs | Decreased Aβ38, Aβ40, Aβ42 to 20-50% of control | Increased APP-CTFs | [4][7] |
Signaling Pathways and Experimental Workflow
APP Processing Pathway and Inhibition by BMS-299897
The following diagram illustrates the amyloidogenic pathway of APP processing and the point of intervention for the γ-secretase inhibitor BMS-299897.
Caption: APP processing and BMS-299897 inhibition.
Western Blot Experimental Workflow for APP-CTF Analysis
This diagram outlines the key steps for performing a Western blot to analyze APP-CTFs following treatment with BMS-299897.
Caption: Western blot workflow for APP-CTF analysis.
Experimental Protocols
Detailed Protocol for Western Blot Analysis of APP-CTFs
This protocol is a synthesized methodology based on standard practices and information from relevant research articles.[8][9][10][11][12]
1. Sample Preparation
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293-APP, SH-SY5Y-APP) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of BMS-299897 or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
2. SDS-PAGE
-
Prepare protein samples by mixing 20-40 µg of protein with 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the denatured samples and a molecular weight marker onto a 16.5% Tris-Tricine gel.[8][9]
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel and a nitrocellulose or PVDF membrane in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
4. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for the C-terminus of APP (e.g., rabbit polyclonal A8717, rabbit monoclonal Y188, or mouse monoclonal C1/6.1) in the blocking buffer.[8]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometric analysis of the bands corresponding to APP-CTFs (C99 and C83).
-
Normalize the band intensities to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
By following these protocols and utilizing the provided data and diagrams, researchers can effectively employ Western blot analysis to characterize the impact of BMS-299897 on APP processing and advance the understanding of γ-secretase inhibition in the context of Alzheimer's disease drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]
- 3. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A γ-Secretase Inhibitor, but Not a γ-Secretase Modulator, Induced Defects in BDNF Axonal Trafficking and Signaling: Evidence for a Role for APP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The γ-secretase inhibitor 2-[(1R)-1-[(4-chlorophenyl)sulfonyl](2,5-difluorophenyl) amino]ethyl-5-fluorobenzenebutanoic acid (BMS-299897) alleviates Aβ1-42 seeding and short-term memory deficits in the Aβ25-35 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C-terminal fragments of the amyloid precursor protein in cerebrospinal fluid as potential biomarkers for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraneuronal aggregation of the β-CTF fragment of APP (C99) induces Aβ-independent lysosomal-autophagic pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of BMS-299897
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of BMS-299897, a potent, non-competitive inhibitor of γ-secretase. The included data and protocols are intended to guide researchers in designing and interpreting studies related to the development of γ-secretase inhibitors for Alzheimer's disease and other relevant conditions.
Introduction
BMS-299897 is a γ-secretase inhibitor that has demonstrated efficacy in reducing amyloid-beta (Aβ) peptide levels in preclinical models.[1] Understanding the relationship between its concentration in the body (pharmacokinetics) and its biological effect (pharmacodynamics) is crucial for predicting its therapeutic window and designing effective clinical trials. These notes summarize key quantitative data and provide detailed protocols for essential in vitro and in vivo assays.
Data Presentation
The following tables summarize the quantitative pharmacokinetic and pharmacodynamic parameters of BMS-299897 derived from various preclinical studies.
Table 1: In Vitro Pharmacodynamic Parameters of BMS-299897
| Parameter | Value | Cell Line/System | Target | Reference |
| IC₅₀ | 12 nM | Not Specified | γ-secretase | [2] |
| IC₅₀ | 7.4 nM | Not Specified | Aβ40 formation | [3] |
| IC₅₀ | 7.9 nM | Not Specified | Aβ42 formation | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of BMS-299897
| Parameter | Value | Species | Route of Administration | Additional Information | Reference |
| Oral Bioavailability | 24-100% | Animals | Oral | [4] | |
| Volume of Distribution (Vd) | ≥ 1.3 L/kg | Animals | Not Specified | Distributed into extravascular space | [4] |
| Brain-to-Plasma Ratio | 0.13-0.50 | Animals | Not Specified | BMS-299897 is a P-glycoprotein (P-gp) substrate. The ratio was two-fold higher in mdr1a knockout mice. | [4] |
Table 3: In Vivo Pharmacodynamic Parameters of BMS-299897
| Parameter | Value | Species | Effect | Reference |
| ED₅₀ (Brain Aβ) | 30 mg/kg | APP-YAC Mice | Reduction of brain Aβ(1-40) | [1] |
| ED₅₀ (Plasma Aβ) | 16 mg/kg | APP-YAC Mice | Reduction of plasma Aβ(1-40) | [1] |
| ED₅₀ | 30 mg/kg | Guinea Pigs | Reduction of cortical, CSF, and plasma Aβ | [1] |
Experimental Protocols
In Vitro γ-Secretase Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory activity of BMS-299897 on γ-secretase.
Materials:
-
γ-secretase enzyme preparation (from cell membranes, e.g., from CHO cells overexpressing APP)
-
Fluorogenic γ-secretase substrate (e.g., a peptide based on the APP sequence with a fluorophore and a quencher)
-
Assay buffer (e.g., HEPES buffer with detergents like CHAPSO)
-
BMS-299897 stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of BMS-299897 in assay buffer.
-
In a 96-well plate, add the γ-secretase enzyme preparation to each well.
-
Add the diluted BMS-299897 or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths will depend on the specific substrate used).
-
Calculate the percent inhibition for each concentration of BMS-299897 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantification of Aβ Peptides in Brain Tissue by ELISA
This protocol outlines the measurement of Aβ40 and Aβ42 levels in brain homogenates from preclinical models treated with BMS-299897.
Materials:
-
Brain tissue from treated and control animals
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Guanidine hydrochloride or formic acid for extraction of aggregated Aβ
-
Aβ40 and Aβ42 specific ELISA kits
-
Microplate reader
Procedure:
-
Dissect and weigh the brain tissue (e.g., cortex or hippocampus).
-
Homogenize the tissue in ice-cold homogenization buffer.
-
For the soluble Aβ fraction, centrifuge the homogenate at a high speed (e.g., 100,000 x g) at 4°C and collect the supernatant.
-
For the insoluble (aggregated) Aβ fraction, resuspend the pellet in a solution containing a strong denaturant like guanidine hydrochloride or formic acid to solubilize the plaques.
-
Neutralize the samples if using formic acid.
-
Follow the instructions provided with the Aβ40 and Aβ42 ELISA kits to measure the concentrations in the prepared samples.
-
Read the absorbance on a microplate reader.
-
Calculate the Aβ concentrations based on the standard curve provided in the kit.
-
Compare the Aβ levels between the BMS-299897 treated and vehicle control groups.
Visualizations
Mechanism of Action of BMS-299897
Caption: Mechanism of BMS-299897 as a γ-secretase inhibitor.
Experimental Workflow for PK/PD Modeling
Caption: Workflow for pharmacokinetic and pharmacodynamic modeling.
Logical Relationship of Aβ Reduction
Caption: Logical flow of Aβ reduction by BMS-299897.
References
- 1. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Methods for the isolation and analysis of Aβ from postmortem brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the pharmacokinetics and metabolism of a gamma-secretase inhibitor BMS-299897, and exploratory investigation of CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide for BMS-299897 Solution Preparation for Animal Dosing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of BMS-299897 solutions intended for animal dosing. BMS-299897 is a potent and selective inhibitor of γ-secretase, a key enzyme involved in the production of amyloid-β (Aβ) peptides.[1][2] Proper solution preparation is critical for ensuring accurate dosing and obtaining reliable experimental results in preclinical studies.
Compound Information and Properties
BMS-299897 is a sulfonamide-based γ-secretase inhibitor with an IC50 of 7 nM for the inhibition of Aβ production in HEK293 cells overexpressing amyloid precursor protein (APP).[3] It has been shown to be orally active and brain penetrant, effectively reducing Aβ levels in the brain, plasma, and cerebrospinal fluid in vivo.
| Property | Value | Reference |
| Molecular Weight | 511.94 g/mol | [3] |
| Formula | C₂₄H₂₁ClF₃NO₄S | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | - DMSO: ≥ 30 mg/mL (58.60 mM) - Ethanol: Soluble to 100 mM | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (Stock Solution) | -80°C for 2 years; -20°C for 1 year | [3] |
Experimental Protocol: Preparation of Dosing Solution
This protocol describes the preparation of a BMS-299897 solution suitable for oral gavage in rodents. The following formulation is a commonly used vehicle for compounds with limited aqueous solubility.
Materials:
-
BMS-299897 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl solution)
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose volume (e.g., 10 mL/kg). Calculate the total mass of BMS-299897 required for your target concentration (e.g., for a 10 mg/kg dose in a 10 mL/kg volume, the concentration is 1 mg/mL).
-
Prepare Stock Solution (in DMSO):
-
Accurately weigh the required amount of BMS-299897 powder and place it in a sterile conical tube.
-
Add a small volume of DMSO to dissolve the powder. For example, to prepare a 25 mg/mL stock solution, add 100 µL of DMSO for every 2.5 mg of BMS-299897.[3]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C or brief sonication can aid in dissolution if needed.[2][4][5]
-
-
Prepare the Vehicle Mixture:
-
In a separate sterile conical tube, prepare the vehicle by combining PEG300, Tween-80, and Saline in the desired ratio. A common vehicle composition is:
-
40% PEG300
-
5% Tween-80
-
55% Saline (minus the volume of the DMSO stock solution)
-
-
-
Combine Stock Solution and Vehicle:
-
Following the example for a 1 mL final solution:
-
To 400 µL of PEG300, add the 100 µL of the 25 mg/mL BMS-299897 DMSO stock solution.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
-
Finally, add 450 µL of Saline to bring the total volume to 1 mL. Vortex thoroughly.[3]
-
-
-
Final Solution and Storage:
-
The final solution should be a clear and homogenous mixture.
-
It is recommended to prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
-
Experimental Workflow
The following diagram illustrates the workflow for preparing the BMS-299897 dosing solution.
Caption: Workflow for BMS-299897 Dosing Solution Preparation.
Mechanism of Action: Inhibition of γ-Secretase
BMS-299897 exerts its therapeutic effect by inhibiting the γ-secretase enzyme complex.[6] This complex is responsible for the intramembrane cleavage of several type 1 transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors.[7][8]
The γ-secretase complex is composed of four essential subunits: Presenilin (PS1 or PS2), Nicastrin, PEN-2, and APH-1.[6] Presenilin forms the catalytic core of the enzyme.[6] In the context of Alzheimer's disease, the sequential cleavage of APP by β-secretase and then γ-secretase leads to the generation of Aβ peptides.[9] By inhibiting γ-secretase, BMS-299897 blocks this final cleavage step, thereby reducing the production of Aβ peptides, particularly the aggregation-prone Aβ42 isoform.
Caption: Inhibition of Aβ Production by BMS-299897.
References
- 1. BMS 299897 - Amerigo Scientific [amerigoscientific.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | γ-Secretase Modulatory Proteins: The Guiding Hand Behind the Running Scissors [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
BMS 299897 solubility issues and how to resolve them
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubility of BMS-299897, a potent γ-secretase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is BMS-299897 and why is its solubility a concern?
A1: BMS-299897 is a selective, orally active sulfonamide inhibitor of γ-secretase, an enzyme critically involved in the production of amyloid-β (Aβ) peptides.[1][2][3] These peptides are linked to the pathology of Alzheimer's disease.[4][5] Like many hydrophobic small molecules designed to cross cell membranes and inhibit intracellular targets, BMS-299897 has poor aqueous solubility.[5] This can create challenges in preparing stock solutions and achieving desired concentrations in aqueous-based cellular and biochemical assays, potentially impacting experimental reproducibility and accuracy.
Q2: What are the recommended solvents for dissolving BMS-299897?
A2: Based on available data, Dimethyl Sulfoxide (DMSO), ethanol, and methanol are effective solvents for preparing high-concentration stock solutions of BMS-299897.[1][3][6][7]
Q3: How should I store BMS-299897 stock solutions?
A3: Stock solutions of BMS-299897 should be stored at -20°C or -80°C.[2][4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[4] When stored at -80°C, solutions are stable for up to six months; at -20°C, they should be used within one month.[4]
Troubleshooting Guide for Solubility Issues
Problem: My BMS-299897 powder is not dissolving or is precipitating out of solution.
This is a common issue due to the compound's hydrophobic nature. Follow this troubleshooting workflow to ensure proper dissolution.
Experimental Workflow: Troubleshooting BMS-299897 Solubility
Caption: Workflow for dissolving and troubleshooting BMS-299897.
Data & Protocols
Solubility Data Summary
The following table summarizes the known solubility of BMS-299897 in common laboratory solvents. Note that actual solubility may vary slightly depending on the specific batch, purity, and conditions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference(s) |
| DMSO | ≥ 58.6 | ≥ 30 | [2][8] |
| DMSO | 100 | 51.19 | [1][3] |
| Ethanol | 100 | 51.19 | [1][3] |
| Methanol | Soluble (exact concentration not specified) | - | [6][7] |
Note: Hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of the product; always use newly opened, anhydrous DMSO for best results.[2][8]
Detailed Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a step-by-step method for preparing a concentrated stock solution of BMS-299897.
Materials:
-
BMS-299897 (MW: 511.94 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
Procedure:
-
Preparation: Bring the vial of BMS-299897 powder to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a desired amount of BMS-299897. For example, to make 1 mL of a 10 mM solution, you would need 5.12 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the BMS-299897 powder. For 5.12 mg, add 1 mL of DMSO.
-
Initial Mixing: Tightly cap the vial and vortex thoroughly for 2-3 minutes at room temperature.
-
Visual Inspection: Check the solution for any undissolved particles or cloudiness.
-
Solubility Enhancement (If Needed):
-
Warming: If the compound is not fully dissolved, place the vial in a 37°C water bath or incubator for 10-15 minutes.[4] Periodically vortex the solution during this time.
-
Sonication: If solids persist, place the vial in an ultrasonic bath for 15-30 minutes.[4] This uses high-frequency sound waves to break up particulates and aid dissolution.
-
-
Final Check: Once the solution is clear, it is ready for use.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Mechanism of Action: Signaling Pathway
BMS-299897 functions by inhibiting γ-secretase, a key enzyme in the amyloidogenic processing pathway of the Amyloid Precursor Protein (APP). Understanding this pathway is crucial for designing experiments and interpreting results.
Signaling Pathway: APP Processing and γ-Secretase Inhibition
Caption: Inhibition of the amyloidogenic pathway by BMS-299897.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]
- 4. glpbio.com [glpbio.com]
- 5. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving the Bioavailability of BMS-299897 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of the γ-secretase inhibitor, BMS-299897.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of BMS-299897 in animal models?
A1: The oral bioavailability of BMS-299897 has been reported to range from 24% to 100% in various animal models.[1] This wide range suggests that factors such as the animal species, formulation, and dose can significantly influence its absorption.
Q2: What are the primary factors limiting the oral bioavailability of BMS-299897?
A2: Two main factors have been identified as limiting the oral bioavailability of BMS-299897:
-
Dissolution Rate-Limited Absorption: For solid dosage forms, the rate at which BMS-299897 dissolves in the gastrointestinal fluid can be a limiting step for its absorption.[1]
-
P-glycoprotein (P-gp) Efflux: BMS-299897 is a substrate for the P-glycoprotein (P-gp) efflux transporter.[1] P-gp is present in the intestinal epithelium and actively pumps the drug back into the intestinal lumen, thereby reducing its net absorption into the bloodstream.
Q3: How does P-glycoprotein (P-gp) inhibition improve the bioavailability of BMS-299897?
A3: P-gp inhibitors are compounds that block the function of the P-gp transporter.[2] By co-administering a P-gp inhibitor with BMS-299897, the efflux of BMS-299897 from the intestinal epithelial cells back into the gut lumen is reduced.[2] This leads to an increased intracellular concentration of the drug in the enterocytes and subsequently higher absorption into the systemic circulation, resulting in improved oral bioavailability.[2]
Q4: What types of formulation strategies can be employed to enhance the bioavailability of BMS-299897?
A4: Several formulation strategies can be explored:
-
Amorphous Solid Dispersions: To address dissolution rate limitations, formulating BMS-299897 as an amorphous solid dispersion with a hydrophilic polymer can enhance its solubility and dissolution rate.[3]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like BMS-299897 in the gastrointestinal tract and may also inhibit P-gp.[4][5]
-
Use of Permeation Enhancers: These agents can transiently alter the permeability of the intestinal epithelium, allowing for increased drug absorption.[6]
-
Co-administration with P-gp Inhibitors: Including a P-gp inhibitor in the formulation or co-dosing with one can directly counter the P-gp efflux.[7]
Q5: In which animal models has the pharmacokinetics of BMS-299897 been studied?
A5: The pharmacokinetics and metabolism of BMS-299897 have been investigated in mice, rats, guinea pigs, dogs, and monkeys.[1][8] The biotransformation profile has been found to be qualitatively similar across these species and humans.[8]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of BMS-299897 after oral administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Formulation Preparation | Ensure a standardized and reproducible protocol for preparing the dosing solution. For suspensions, ensure uniform particle size and consistent mixing before each administration. | Reduced inter-subject variability in pharmacokinetic parameters. |
| Food Effects | Standardize the feeding schedule of the animals. Administer the compound at the same time relative to the last feeding for all animals in the study. | Minimized influence of food on drug absorption, leading to more consistent results. |
| Improper Oral Gavage Technique | Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and prevent incorrect administration (e.g., into the trachea). Use appropriate gavage needle sizes for the animal model. | Accurate and complete dosing, reducing variability and potential adverse events. |
| Genetic Variability in Transporter Expression | Be aware of potential strain-dependent differences in the expression of P-gp and other transporters that could affect drug absorption. | Better understanding of the sources of variability and potentially selecting more genetically homogenous animal populations. |
Issue 2: Low oral bioavailability despite using a standard formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Dissolution of BMS-299897 | Prepare an amorphous solid dispersion or a micronized suspension to increase the surface area and enhance the dissolution rate. Alternatively, use a solubilizing vehicle such as a lipid-based formulation (e.g., SEDDS). | Increased concentration of dissolved drug in the gastrointestinal lumen, leading to improved absorption and higher bioavailability. |
| Significant P-gp Efflux | Co-administer BMS-299897 with a known P-gp inhibitor (e.g., verapamil, cyclosporine A, or a formulation excipient with P-gp inhibitory properties like Tween 80). | Increased net absorption of BMS-299897 due to reduced efflux, resulting in higher plasma concentrations and improved bioavailability. |
| First-Pass Metabolism | While the primary limitation appears to be absorption, consider the possibility of gut wall or hepatic first-pass metabolism. The metabolic profile of BMS-299897 is known to involve glucuronidation.[8] | While direct inhibition of metabolism may be complex, understanding its contribution can help in the interpretation of bioavailability data. |
Data Presentation
Table 1: Summary of Oral Pharmacokinetic Parameters of BMS-299897 in Animal Models (Standard Formulation)
| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Mouse (APP-YAC) | 10 | Data not available | ~1-3 | Data not available | 24-100 (range across species) | [1] |
| Rat | 15 | Data not available | Data not available | Data not available | 24-100 (range across species) | [1][8] |
| Guinea Pig | 30 (i.p.) | Data not available | ~3 | Data not available | N/A | [1] |
| Dog | Data not available | Data not available | Data not available | Data not available | 24-100 (range across species) | [1] |
| Monkey | Data not available | Data not available | Data not available | Data not available | 24-100 (range across species) | [1] |
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation of BMS-299897 for Oral Gavage in Mice
-
Materials:
-
BMS-299897 powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
-
Microcentrifuge tubes
-
Homogenizer or sonicator
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of BMS-299897 and vehicle based on the desired dosing concentration and the number of animals.
-
Weigh the appropriate amount of BMS-299897 powder and place it in a suitable container.
-
Prepare the vehicle by dissolving CMC and Tween 80 in sterile water with the aid of stirring and/or gentle heating. Allow the solution to cool to room temperature.
-
Add a small amount of the vehicle to the BMS-299897 powder to create a paste.
-
Gradually add the remaining vehicle while continuously mixing using a vortex mixer.
-
Homogenize or sonicate the suspension to ensure a uniform particle size distribution.
-
Store the suspension at 4°C and protect it from light. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration of BMS-299897 to Mice
-
Materials:
-
Prepared BMS-299897 formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
1 mL syringes
-
Animal scale
-
-
Procedure:
-
Weigh each mouse to determine the correct volume of the formulation to administer. A typical dosing volume is 5-10 mL/kg.
-
Thoroughly mix the BMS-299897 formulation to ensure a uniform suspension.
-
Draw the calculated volume into the syringe.
-
Properly restrain the mouse by grasping the loose skin on the back of the neck to immobilize the head. The body should be held in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and guide it along the roof of the mouth towards the esophagus. The mouse should swallow the tip of the needle.
-
Slowly and steadily advance the needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the correct position, slowly administer the formulation.
-
After administration, gently withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Mandatory Visualizations
Caption: Signaling pathway of APP processing and inhibition by BMS-299897.
Caption: Logical workflow for improving BMS-299897 bioavailability.
References
- 1. Studies on the pharmacokinetics and metabolism of a gamma-secretase inhibitor BMS-299897, and exploratory investigation of CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of P-glycoprotein leads to improved oral bioavailability of compound K, an anticancer metabolite of red ginseng extract produced by gut microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Polymer Design for Enhancing Oral Drug Solubility and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. In vitro and in vivo metabolism of a gamma-secretase inhibitor BMS-299897 and generation of active metabolites in milligram quantities with a microbial bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of BMS 299897 on Notch signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of BMS-299897 on the Notch signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-299897?
BMS-299897 is a potent, orally active inhibitor of γ-secretase, an integral membrane protein complex.[1] Its primary intended effect is to block the cleavage of the amyloid precursor protein (APP), thereby reducing the production of amyloid-β (Aβ) peptides, particularly Aβ40 and Aβ42, which are implicated in the pathology of Alzheimer's disease.
Q2: Does BMS-299897 have off-target effects on Notch signaling?
There is conflicting information regarding the off-target effects of BMS-299897 on the Notch signaling pathway. Some sources state that it exhibits no Notch toxicity.[1] However, other research indicates that at a concentration of 1µM, BMS-299897 is not "Notch sparing" and can significantly decrease the mRNA levels of downstream Notch target genes, Hey1 and Hes1. This suggests that at certain concentrations, BMS-299897 can inhibit Notch signaling.
Q3: Why is the effect of γ-secretase inhibitors on Notch signaling a concern?
The Notch signaling pathway is crucial for various cellular processes, including cell fate determination, differentiation, proliferation, and apoptosis. The γ-secretase complex is responsible for the final proteolytic cleavage that activates the Notch receptor. Inhibition of this cleavage can disrupt normal physiological processes that are dependent on Notch signaling, leading to potential toxicities.
Q4: How can I assess the impact of BMS-299897 on Notch signaling in my experimental system?
Several methods can be employed to evaluate the off-target effects of BMS-299897 on Notch signaling:
-
Gene Expression Analysis: Measure the mRNA levels of downstream Notch target genes such as HES1, HEY1, and MYC using quantitative real-time PCR (qRT-PCR). A decrease in the expression of these genes following treatment with BMS-299897 would indicate an inhibitory effect on Notch signaling.
-
Western Blotting: Analyze the protein levels of the Notch intracellular domain (NICD), the activated form of the Notch receptor. Inhibition of γ-secretase by BMS-299897 should lead to a decrease in NICD levels.
-
Reporter Assays: Utilize a luciferase reporter construct under the control of a Notch-responsive promoter. A decrease in luciferase activity in the presence of BMS-299897 would signify inhibition of the Notch pathway.
-
Phenotypic Assays: In model organisms such as zebrafish, inhibition of Notch signaling can lead to observable developmental defects, providing an in vivo readout of off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent results regarding the effect of BMS-299897 on Notch signaling.
-
Possible Cause: The effect of BMS-299897 on Notch signaling may be concentration-dependent. The discrepancy in the literature could be due to different experimental concentrations being used.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a range of BMS-299897 concentrations in your experimental system. This will help determine the IC50 for Notch inhibition in your specific cell type or model.
-
Use appropriate controls: Include a positive control for Notch inhibition (e.g., a well-characterized non-selective γ-secretase inhibitor like DAPT) and a vehicle control.
-
Validate your assay: Ensure that your assay for measuring Notch signaling (e.g., qRT-PCR for target genes, Western blot for NICD) is sensitive and specific.
-
Problem 2: Observing cellular toxicity that may be related to Notch inhibition.
-
Possible Cause: The observed toxicity could be a direct result of the off-target inhibition of Notch signaling by BMS-299897.
-
Troubleshooting Steps:
-
Correlate toxicity with Notch inhibition: Determine if the concentration of BMS-299897 causing toxicity also inhibits Notch signaling in your system.
-
Rescue experiment: Attempt to rescue the toxic phenotype by expressing a constitutively active form of the Notch intracellular domain (NICD). If the toxicity is mitigated, it suggests it was caused by Notch inhibition.
-
Compare with other GSIs: Test other γ-secretase inhibitors with known selectivity profiles for Notch to see if they produce similar toxic effects.
-
Quantitative Data Summary
| Compound | Target | IC50 | Reference Cell Line/System |
| BMS-299897 | Aβ40 production | 7.4 nM | In vitro |
| BMS-299897 | Aβ42 production | 7.9 nM | In vitro |
| BMS-299897 | γ-secretase | 12 nM | In vitro |
| BMS-299897 | Notch Signaling | Significant decrease in Hey1 and Hes1 mRNA at 1µM | Not explicitly "Notch sparing" at this concentration |
Experimental Protocols
Protocol 1: Assessing the Effect of BMS-299897 on Notch Target Gene Expression via qRT-PCR
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of BMS-299897 concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include a positive control for Notch inhibition if available.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for Notch target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
Caption: The Notch signaling pathway and the inhibitory point of BMS-299897.
Caption: Experimental workflow to assess BMS-299897's effect on Notch signaling.
Caption: A logical workflow for troubleshooting experiments with BMS-299897.
References
BMS 299897 stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BMS-299897 in DMSO and other common solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of BMS-299897?
A1: BMS-299897 is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] For creating high-concentration stock solutions, DMSO is commonly used, with solubility reported to be at least 30 mg/mL (58.60 mM) and up to 100 mM.[2]
Q2: How should I store the solid compound and prepared stock solutions of BMS-299897?
A2: Proper storage is crucial to maintain the stability of BMS-299897.
-
Solid Compound: The solid form of BMS-299897 should be stored at -20°C.[1][2] Under these conditions, it is stable for at least two years.[1]
-
Stock Solutions in DMSO: Once dissolved in DMSO, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
Q3: Is BMS-299897 stable in aqueous solutions?
Q4: Are there any known degradation pathways for BMS-299897?
A4: BMS-299897 is a sulfonamide-containing compound. Sulfonamides can be susceptible to degradation under certain conditions. In biological systems, BMS-299897 is metabolized into several products, including monohydroxylated and dehydrogenated forms, as well as glucuronide conjugates.[3] Some of these hydroxylated metabolites were found to be unstable and readily converted to their corresponding lactones.[3] While this describes metabolic degradation, it highlights potential sites of chemical instability.
Q5: How can I check the stability of my BMS-299897 stock solution?
A5: If you have concerns about the stability of your stock solution, you can perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. You can compare the purity of an aged aliquot to a freshly prepared solution or a stored reference sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of BMS-299897 stock solution. | - Prepare a fresh stock solution from solid compound. - Perform a purity check of your existing stock solution using HPLC. - Ensure proper storage conditions were maintained. |
| Precipitation observed in the stock solution upon thawing | The compound may have come out of solution during freezing. | - Warm the vial to 37°C for 10 minutes. - Gently vortex or sonicate the vial to redissolve the compound completely.[4] |
| Difficulty dissolving the solid compound | Insufficient solvent or use of hydrated DMSO. | - Use newly opened, anhydrous DMSO, as hygroscopic DMSO can affect solubility.[2] - Gentle warming and sonication can aid dissolution.[4] |
Quantitative Stability Data
While specific, publicly available long-term stability studies for BMS-299897 in various solvents are limited, the following tables provide an example of how such data would be presented. These are illustrative and based on general knowledge of small molecule stability.
Table 1: Example Stability of BMS-299897 in DMSO (10 mM)
| Storage Temperature | Time Point | Purity (%) | Observations |
| -80°C | 0 | 99.5 | Clear, colorless solution |
| 6 months | 99.3 | No change | |
| 12 months | 99.2 | No change | |
| 24 months | 99.0 | No change | |
| -20°C | 0 | 99.5 | Clear, colorless solution |
| 3 months | 99.1 | No change | |
| 6 months | 98.8 | No change | |
| 12 months | 98.2 | No change | |
| 4°C | 0 | 99.5 | Clear, colorless solution |
| 1 week | 98.0 | No change | |
| 1 month | 95.5 | Slight yellowing | |
| Room Temp (25°C) | 0 | 99.5 | Clear, colorless solution |
| 24 hours | 97.2 | No change | |
| 1 week | 91.0 | Noticeable yellowing |
Table 2: General Solvent Recommendations and Storage
| Solvent | Max Concentration | Recommended Storage | Notes |
| DMSO | 100 mM | -80°C (up to 2 years)[2] or -20°C (up to 1 year)[2] | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.[2] |
| Ethanol | 100 mM | Short-term at -20°C | Prepare fresh as stability data is limited. |
| Methanol | Soluble[1] | Short-term at -20°C | Prepare fresh as stability data is limited. |
Experimental Protocols
Protocol for Assessing Long-Term Stability of BMS-299897 in DMSO
This protocol outlines a method to determine the long-term stability of BMS-299897 in a DMSO stock solution.
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of solid BMS-299897.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple, single-use amber glass or polypropylene vials.
-
Store the vials at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, take one aliquot for initial analysis.
-
Analyze the sample by a validated stability-indicating HPLC-UV or LC-MS method to determine the initial purity.
-
-
Subsequent Time Points:
-
At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months for -80°C and -20°C; shorter intervals for 4°C and room temperature), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and reach room temperature before analysis.
-
Analyze the sample using the same HPLC-UV or LC-MS method as the T=0 sample.
-
-
Data Analysis:
-
Calculate the purity of BMS-299897 at each time point.
-
Compare the purity to the initial (T=0) value to determine the percentage of degradation.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Forced Degradation Study Protocol
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of BMS-299897 in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve a portion in the initial solvent for analysis.
-
Photostability: Expose the solid compound to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/m²). Dissolve a portion in the initial solvent for analysis.
-
-
Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.
-
Analyze the stressed samples along with an unstressed control sample.
-
-
Data Evaluation:
-
Determine the percentage of degradation of BMS-299897 under each stress condition.
-
Characterize the degradation products using mass spectrometry (MS) to elucidate their structures.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo metabolism of a gamma-secretase inhibitor BMS-299897 and generation of active metabolites in milligram quantities with a microbial bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Troubleshooting inconsistent results in BMS 299897 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the γ-secretase inhibitor, BMS-299897.
Frequently Asked Questions (FAQs)
Q1: What is BMS-299897 and what is its primary mechanism of action?
A1: BMS-299897 is a potent, orally active, small-molecule inhibitor of γ-secretase.[1][2] Its primary mechanism of action is to block the intramembrane cleavage of the Amyloid Precursor Protein (APP) by γ-secretase, thereby reducing the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42, which are key components of amyloid plaques in Alzheimer's disease.[1][2][3]
Q2: What are the reported IC50 values for BMS-299897?
A2: The inhibitory potency of BMS-299897 can vary depending on the experimental system. Reported IC50 values are summarized in the table below.
Q3: Is BMS-299897 selective for APP processing over Notch signaling?
A3: BMS-299897 has been reported to exhibit a degree of selectivity for inhibiting APP processing over the cleavage of Notch-1, another critical substrate of γ-secretase. One study reported IC50 values of 7.1 nM for APP and 105.9 nM for Notch-1 cleavage in HEK293 cells, indicating a roughly 15-fold selectivity. However, at higher concentrations, off-target effects on Notch signaling can occur.
Q4: What are the recommended solvent and storage conditions for BMS-299897?
A4: BMS-299897 is soluble in DMSO and ethanol, with a solubility of up to 100 mM.[4] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C.
Troubleshooting Inconsistent Results
Issue 1: Higher than expected Aβ levels or a paradoxical increase in Aβ.
This is a known phenomenon with some γ-secretase inhibitors, where low concentrations can lead to an increase in Aβ levels, while higher concentrations are inhibitory.[5][6][7][8]
Possible Causes & Solutions:
-
Concentration of BMS-299897: You may be working within the concentration range that causes a paradoxical Aβ rise.
-
Solution: Perform a detailed dose-response curve with a wide range of BMS-299897 concentrations to identify the biphasic effect. Ensure your experimental concentration is in the inhibitory range.
-
-
Cell Line and Substrate Expression: The level of APP expression in your cell line can influence the inhibitor's potency and the manifestation of the paradoxical effect.[6]
-
Solution: Use a cell line with stable and characterized APP expression. If using transient transfection, ensure consistent transfection efficiency. Consider testing different cell lines (e.g., HEK293-APP, SH-SY5Y-APP).
-
-
Incubation Time: The duration of treatment can affect Aβ levels.
-
Solution: Optimize the incubation time with BMS-299897. A time-course experiment (e.g., 12, 24, 48 hours) can help determine the optimal treatment duration for observing maximal inhibition.
-
Issue 2: High variability between replicate experiments.
Possible Causes & Solutions:
-
Cell Seeding Density: Cell density can affect cellular metabolism, protein expression, and drug response.
-
Solution: Maintain a consistent cell seeding density across all experiments. For SH-SY5Y cells, a density of 2 x 10^5 cells/well in a 24-well plate has been reported for viability assays.[9] For Aβ production assays, optimization is key.
-
-
Inconsistent Compound Preparation: Inaccurate serial dilutions or improper storage of stock solutions can lead to variability.
-
Solution: Prepare fresh serial dilutions for each experiment from a validated stock solution. Ensure the DMSO concentration is consistent across all wells, including the vehicle control.
-
-
Assay Performance: Variability in ELISA or Western blot procedures can introduce errors.
-
Solution: Follow a standardized and optimized protocol for your chosen assay. Include appropriate controls (positive, negative, and vehicle) in every experiment.
-
Issue 3: No significant reduction in Aβ levels despite using a high concentration of BMS-299897.
Possible Causes & Solutions:
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh vial of BMS-299897 or validate the activity of your current stock using a well-characterized positive control cell line.
-
-
Cellular Resistance: Some cell lines may be less sensitive to γ-secretase inhibition.
-
Solution: Confirm the expression and activity of γ-secretase in your cell line. Consider using a different cell line known to be responsive to γ-secretase inhibitors.
-
-
Assay Issues: The Aβ detection method may not be sensitive enough or may be subject to interference.
-
Solution: Validate your ELISA or Western blot with recombinant Aβ peptides to ensure sensitivity and specificity. Check for potential matrix effects from the cell culture medium or lysis buffer.
-
Data Presentation
Table 1: IC50 Values of BMS-299897 for Aβ Inhibition
| Cell Line/System | Aβ Species | IC50 (nM) | Reference |
| HEK293 cells overexpressing APP | Total Aβ | 7 | [1] |
| In vitro assay | Aβ40 | 7.4 | [4] |
| In vitro assay | Aβ42 | 7.9 | [4] |
| Overall γ-secretase inhibition | - | 12 | [4] |
Table 2: In Vivo Efficacy of BMS-299897
| Animal Model | Dosage | Effect | Reference |
| APP-YAC mice | 30 and 16 mg/kg p.o. (ED50) | Reduced brain and plasma Aβ(1-40) | [3] |
| Guinea pigs | 30 mg/kg i.p. (ED50) | Reduced cortical, CSF, and plasma Aβ | [3] |
| Male Swiss mice | 0.1-1 nmol/mouse | Blocked Aβ(25-35)-induced increase in Aβ(1-42) | [1] |
Experimental Protocols
Protocol 1: In Vitro Aβ Production Assay (ELISA)
This protocol is a general guideline for measuring secreted Aβ levels from cell culture supernatant using an ELISA kit.
Materials:
-
HEK293 or SH-SY5Y cells stably expressing APP
-
Complete cell culture medium
-
BMS-299897 stock solution (in DMSO)
-
Aβ40 and Aβ42 ELISA kits
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, carefully remove the medium and replace it with fresh medium containing various concentrations of BMS-299897 or vehicle (DMSO). Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Sample Collection: After incubation, collect the conditioned medium from each well.
-
ELISA: Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of Aβ in each sample based on the standard curve. Normalize the data to the vehicle control to determine the percent inhibition.
Protocol 2: Western Blot for APP C-terminal Fragments (CTFs)
This protocol provides a general procedure for detecting the accumulation of APP CTFs following γ-secretase inhibition.
Materials:
-
Treated cells from the in vitro assay
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[10][11]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the C-terminus of APP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a consistent amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against APP C-terminus overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. The accumulation of APP-CTFs is indicative of γ-secretase inhibition.[12]
Mandatory Visualizations
Caption: APP processing and the inhibitory action of BMS-299897.
Caption: Potential off-target inhibition of Notch signaling by BMS-299897.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Analysis for a model incorporating γ−secretase inhibitor to explore the mechanism of ‘Amyloid-β rise’ [ideas.repec.org]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 4. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]
- 5. Evidence of a Novel Mechanism for Partial γ-Secretase Inhibition Induced Paradoxical Increase in Secreted Amyloid β Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence of a Novel Mechanism for Partial γ-Secretase Inhibition Induced Paradoxical Increase in Secreted Amyloid β Protein | PLOS One [journals.plos.org]
- 7. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
Optimizing BMS 299897 concentration for in vitro assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of BMS-299897 in in vitro assays. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key performance data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-299897?
A1: BMS-299897 is a potent and selective sulfonamide inhibitor of γ-secretase.[1] This enzyme is a key component in the processing of Amyloid Precursor Protein (APP). By inhibiting γ-secretase, BMS-299897 blocks the cleavage of the APP C-terminal fragment (APP-CTF), which in turn prevents the production and release of amyloid-beta (Aβ) peptides, specifically Aβ40 and Aβ42.[2][3][4] This inhibition leads to an accumulation of APP-CTFs.[4][5]
Q2: How should I dissolve and store BMS-299897?
A2: BMS-299897 is soluble in organic solvents like DMSO and ethanol, with a solubility of up to 100 mM.[2][3] It is also reported to be soluble in methanol.[6]
-
Stock Solutions: For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.[2][7] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[1]
-
Troubleshooting Solubility: If you experience difficulty dissolving the compound, you can warm the solution to 37°C for 10 minutes and/or briefly sonicate it in an ultrasonic bath.[7][8] Always use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q3: What is the recommended concentration range for BMS-299897 in cell-based assays?
A3: The optimal concentration of BMS-299897 depends on the cell type and experimental conditions. However, based on its reported potency, a good starting point is the low nanomolar range. It is recommended to perform a dose-response curve to determine the optimal IC50 value for your specific assay system. A typical concentration range for such a curve could be from 0.1 nM to 10 µM.[8] At a concentration of 1 µM, BMS-299897 has been shown to decrease Aβ peptide levels to 20-50% of the vehicle control.[1][9]
Q4: Does BMS-299897 have off-target effects, particularly on Notch signaling?
A4: BMS-299897 exhibits a high degree of selectivity for inhibiting APP processing over Notch-1 processing, which is another major substrate of γ-secretase. One study reported an IC50 of 7.1 nM for APP cleavage versus 105.9 nM for Notch-1 cleavage in HEK293 cells, indicating a significant selectivity window.[6] Other sources state that the compound exhibits no Notch toxicity.[2][3] This selectivity minimizes the risk of off-target effects related to the crucial Notch signaling pathway.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of BMS-299897 across various assays.
| Parameter | Value | Cell Line / Assay System | Reference |
| IC50 (Aβ Production) | 7 nM | HEK293 cells overexpressing APP | [1] |
| IC50 (γ-secretase inhibition) | 12 nM | General γ-secretase activity | [2][3][7][10] |
| IC50 (Aβ40 formation) | 7.4 nM | In vitro assay | [2][3] |
| IC50 (Aβ42 formation) | 7.9 nM | In vitro assay | [2][3] |
| IC50 (APP-CTF cleavage) | 7.1 nM | HEK293 cells | [6] |
| IC50 (Notch-1 CTF cleavage) | 105.9 nM | HEK293 cells | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of BMS-299897 and a typical experimental workflow for its use in vitro.
Experimental Protocols
Protocol 1: Cell-Based Aβ Production Assay
This protocol describes a general method for measuring the effect of BMS-299897 on Aβ production in a cell line overexpressing APP (e.g., HEK293-APP).
-
Cell Plating: Plate cells in a suitable format (e.g., 24-well plate) at a density that will result in a sub-confluent monolayer (approx. 80-90% confluency) at the time of compound treatment.
-
Compound Preparation: Prepare a serial dilution of BMS-299897 in fresh cell culture medium. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of BMS-299897 or vehicle control.
-
Incubation: Incubate the cells for a defined period, typically 18-24 hours, at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection:
-
Conditioned Media: Carefully collect the conditioned medium from each well. Centrifuge at low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells and transfer the supernatant to a new tube. This sample will be used for Aβ quantification.
-
Cell Lysate: Wash the remaining cell monolayer with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). This sample can be used to analyze APP-CTF accumulation via Western Blot.
-
-
Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the conditioned media using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the Aβ concentration against the log of the BMS-299897 concentration. Use a non-linear regression model (four-parameter fit) to calculate the IC50 value.
Protocol 2: In Vitro γ-Secretase Activity Assay (Fluorogenic)
This protocol uses a fluorogenic substrate to measure γ-secretase activity in cell lysates.
-
Lysate Preparation:
-
Harvest cells known to have γ-secretase activity (e.g., HEK293, SH-SY5Y, or mouse brain tissue).
-
Lyse the cells or homogenize tissue in a cold, non-denaturing buffer.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) to pellet debris and collect the supernatant containing the enzyme. Determine the total protein concentration of the lysate.
-
-
Assay Setup:
-
In a black 96-well plate, add the cell lysate to each well.
-
Add BMS-299897 at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a "no enzyme" control.
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add a γ-secretase-specific fluorogenic substrate (e.g., a peptide conjugated to EDANS and DABCYL) to all wells to start the reaction.
-
Signal Measurement: Measure the fluorescence signal at appropriate time points using a plate reader with excitation and emission wavelengths suitable for the substrate (e.g., Ex: 355 nm, Em: 510 nm). The signal increases as the substrate is cleaved.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the reaction rate against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50.
Troubleshooting Guide
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. A γ-Secretase Inhibitor, but Not a γ-Secretase Modulator, Induced Defects in BDNF Axonal Trafficking and Signaling: Evidence for a Role for APP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
How to avoid BMS 299897 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of BMS-299897 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid BMS-299897?
For optimal stability, solid BMS-299897 should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least two to three years.[1][4] Storage at 4°C is also possible for a shorter duration of up to two years.[4]
Q2: How should I prepare and store stock solutions of BMS-299897?
BMS-299897 is soluble in solvents like DMSO and ethanol.[2][3] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO.[5] For long-term storage, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[4] Some suppliers recommend using the solution as soon as possible and do not recommend long-term storage of solutions.[6]
Q3: What factors can lead to the degradation of BMS-299897?
Several factors can contribute to the degradation of BMS-299897:
-
Temperature: Storing the compound at room temperature for extended periods can lead to degradation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can compromise the stability of the compound.[4] It is highly recommended to prepare aliquots.[4]
-
Moisture: The solid compound can be hygroscopic, so it should be stored in a dry environment.
-
Oxidation: While specific data on oxidative degradation during storage is limited, it is a common pathway for complex organic molecules. Storing under an inert atmosphere (e.g., argon or nitrogen) can be a precautionary measure for long-term storage.
-
Hydrolysis: The presence of a butanoic acid moiety and a sulfonamide group suggests that the compound could be susceptible to hydrolysis, especially if exposed to acidic or basic conditions in aqueous solutions.
Q4: Are there any known unstable metabolites of BMS-299897 that could indicate potential degradation pathways?
In metabolic studies, monohydroxylated metabolites of BMS-299897 (M3 and M4) were found to be unstable and readily converted to their corresponding lactones.[7] While this is biological degradation, it highlights the potential for the molecule to undergo structural changes with environmental shifts.
Q5: How can I check if my BMS-299897 has degraded?
The purity of BMS-299897 can be assessed using High-Performance Liquid Chromatography (HPLC), with most suppliers guaranteeing a purity of ≥98%.[2][3] If you suspect degradation, you can compare the HPLC profile of your sample to a new, trusted standard. The appearance of new peaks or a decrease in the area of the main peak could indicate degradation.
Storage Condition Summary
| Form | Storage Temperature | Recommended Duration | Stability |
| Solid | -20°C | Up to 3 years | ≥ 2 years[1][4] |
| 4°C | Up to 2 years | Stable for 2 years[4] | |
| Room Temperature | Short-term shipping | Stability may vary[1][4] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years | Stable for 2 years[4] |
| -20°C | Up to 1 year | Stable for 1 year[4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no activity in experiments | Compound degradation due to improper storage. | Verify storage conditions (temperature, protection from light and moisture). Check the age of the compound/solution. It is advisable to use a fresh stock. |
| Inaccurate concentration due to solvent evaporation. | Ensure vials are sealed tightly. For critical experiments, re-quantify the concentration. | |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid freeze-thaw damage.[4] | |
| Precipitate observed in the stock solution upon thawing | Poor solubility or solution has exceeded its stability period. | Warm the tube to 37°C for 10 minutes and/or sonicate briefly.[5][6][8] If the precipitate persists, prepare a fresh stock solution. |
| Discoloration of the solid compound | Possible degradation or contamination. | Do not use the compound. Contact the supplier for a replacement. |
Experimental Protocols
Protocol for Preparation of BMS-299897 Stock Solution (10 mM in DMSO)
-
Acclimatization: Allow the vial of solid BMS-299897 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Weigh the required amount of BMS-299897 (Molecular Weight: 511.94 g/mol ) in a sterile microcentrifuge tube. For example, weigh 5.12 mg to make a 1 mL of 10 mM stock solution.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound. For 5.12 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution if needed.[5][6][8]
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]
Protocol for Purity Assessment by HPLC
This is a general guideline. The exact parameters may need to be optimized for your specific HPLC system and column.
-
Sample Preparation: Dilute a small amount of the BMS-299897 stock solution in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (a peak around 254 nm is common for aromatic compounds).
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample and analyze the chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks. A pure sample should show a single major peak.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. apexbt.com [apexbt.com]
- 7. In vitro and in vivo metabolism of a gamma-secretase inhibitor BMS-299897 and generation of active metabolites in milligram quantities with a microbial bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.glpbio.com [file.glpbio.com]
Welcome to the technical support center for BMS-299897. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential toxicity-related issues when using the gamma-secretase inhibitor BMS-299897 in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers guidance on troubleshooting specific problems you may encounter during your experiments with BMS-299897.
Q1: What is the mechanism of action of BMS-299897 and how might it cause toxicity?
A1: BMS-299897 is a potent, orally active, and brain-penetrant sulfonamide inhibitor of γ-secretase.[1] Its primary mechanism of action is the non-competitive inhibition of the γ-secretase enzyme complex, which is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides.[2] By inhibiting this enzyme, BMS-299897 effectively reduces the levels of all Aβ peptide variants.[2][3]
Toxicity in cell culture can arise from two main sources:
-
On-target toxicity: Inhibition of γ-secretase leads to an accumulation of APP C-terminal fragments (CTFs), which can be cytotoxic.
-
Off-target toxicity: γ-secretase also cleaves other transmembrane proteins, most notably the Notch receptor. Inhibition of Notch signaling can disrupt normal cellular processes, including cell fate decisions, proliferation, and survival, leading to apoptosis.[4][5] While some reports suggest BMS-299897 has a selectivity for APP processing over Notch, this selectivity is not absolute and off-target Notch inhibition can occur, especially at higher concentrations.[6]
Q2: I am observing a significant decrease in cell viability after treating my cells with BMS-299897. How can I confirm this is due to toxicity and what should I do?
A2: A decrease in cell viability is a common observation. To confirm and troubleshoot this issue, follow these steps:
-
Confirm Cytotoxicity:
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which BMS-299897 becomes toxic to your specific cell line. This will help you identify a therapeutic window where you can observe Aβ reduction with minimal cytotoxicity.
-
Positive and Negative Controls: Always include a vehicle control (e.g., DMSO) and an untreated control. You may also include a known cytotoxic agent as a positive control.
-
Cell Viability Assay: Use a reliable cell viability assay, such as the MTT or MTS assay, to quantify cell viability. Be aware that compounds can sometimes interfere with the assay reagents. Include a "compound-only" control (media + BMS-299897, no cells) to check for direct chemical interference with the assay dye.[7][8]
-
-
Troubleshooting Steps:
-
Optimize Concentration: Lower the concentration of BMS-299897 to the lowest effective dose for Aβ reduction in your cell line.
-
Reduce Incubation Time: Decrease the duration of exposure to the compound.
-
Cell Density: Ensure you are using an optimal cell density. Sparsely plated cells can be more susceptible to toxic insults.
-
Check for Apoptosis: Use an apoptosis assay, such as Annexin V staining or a caspase-3 activity assay, to determine if the observed cell death is due to apoptosis.
-
Q3: How can I determine if the toxicity I'm observing is due to on-target (APP-CTF accumulation) or off-target (Notch inhibition) effects?
A3: Differentiating between on-target and off-target toxicity is crucial for interpreting your results.
-
To assess off-target Notch inhibition:
-
Western Blot for NICD: Measure the levels of the Notch intracellular domain (NICD). Inhibition of γ-secretase will prevent the cleavage of the Notch receptor and reduce the levels of NICD.
-
qPCR for Notch Target Genes: Quantify the mRNA expression of Notch target genes, such as Hes1 and Hey1. A decrease in their expression upon treatment with BMS-299897 indicates inhibition of the Notch signaling pathway.[9][10][11]
-
-
To assess on-target APP-CTF accumulation:
-
Western Blot for APP-CTFs: Use an antibody that recognizes the C-terminus of APP to detect the accumulation of APP C-terminal fragments (C99 and C83) in cell lysates. An increase in these fragments is a direct indicator of γ-secretase inhibition.[12]
-
By correlating the dose at which you see toxicity with the dose at which you see Notch inhibition or significant CTF accumulation, you can infer the likely cause of the cytotoxicity.
Q4: My cell viability assay results are inconsistent. What could be the cause?
A4: Inconsistent results in viability assays can be frustrating. Here are some common causes and solutions:
-
"Edge Effect": Evaporation from the outer wells of a 96-well plate can concentrate the compound and media components, leading to variable results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[8]
-
Compound Precipitation: BMS-299897 is soluble in DMSO and ethanol. Ensure that the final concentration of the solvent in your culture media is low (typically <0.5%) to prevent precipitation of the compound. Visually inspect your wells for any precipitate.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous single-cell suspension before plating and use a multichannel pipette for seeding.
-
Assay Interference: As mentioned, the compound may interfere with the assay chemistry. Always include appropriate controls to account for this.[7][8]
-
General Cell Culture Issues: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[8][13]
Data Presentation
BMS-299897 Potency and Selectivity
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Aβ Production) | HEK293 (overexpressing APP) | 7 nM | [1][14] |
| IC₅₀ (Aβ40 Formation) | in vitro | 7.4 nM | |
| IC₅₀ (Aβ42 Formation) | in vitro | 7.9 nM | |
| IC₅₀ (Overall γ-secretase) | in vitro | 12 nM | |
| IC₅₀ (APP-CTF Cleavage) | HEK293 | 7.1 nM | [6] |
| IC₅₀ (Notch-1 CTF Cleavage) | HEK293 | 105.9 nM | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for adherent cells.[5][15]
Materials:
-
96-well flat-bottom plates
-
BMS-299897 stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of BMS-299897 in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Replace the medium in the wells with the medium containing the desired concentrations of BMS-299897. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V Staining and Flow Cytometry
This protocol provides a method for detecting early-stage apoptosis.[1][2][16][17][18]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Cold 1X PBS
Procedure:
-
Cell Treatment: Culture and treat cells with BMS-299897 as described in your experimental design.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[19][20][21][22][23]
Materials:
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with BMS-299897 to induce apoptosis. Include an untreated control group.
-
Cell Lysis: Harvest 1-5 x 10⁶ cells and resuspend in 50 µL of chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: Add 50 µL of 2X Reaction Buffer (with 10 mM DTT) to each well of a 96-well plate. Add 50 µg of protein from each sample to the wells and adjust the volume to 50 µL with cell lysis buffer.
-
Substrate Addition: Add 5 µL of the 4 mM DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: Measure the absorbance at 400-405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Signaling Pathways and Workflows
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 19. caspase3 assay [assay-protocol.com]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. mpbio.com [mpbio.com]
- 22. biogot.com [biogot.com]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of BMS 299897 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of BMS-299897 stock solutions, including troubleshooting and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing BMS-299897 stock solutions?
A1: BMS-299897 is soluble in DMSO and ethanol up to 100 mM.[1][2] It is also soluble in methanol.[3][4] For cell-based assays, DMSO is commonly used, with a reported solubility of over 10 mM.[5][6]
Q2: How should I store the solid compound and prepared stock solutions of BMS-299897?
A2: The solid form of BMS-299897 should be stored at -20°C.[1][3][4] Stock solutions can be stored at -20°C for several months or at -80°C for longer-term storage (1-2 years).[5][6][7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[7]
Q3: What is the expected long-term stability of BMS-299897 stock solutions?
A3: Commercial suppliers state that the solid compound is stable for at least two to four years when stored at -20°C.[3][4] Stock solutions in DMSO are stable for several months when stored at -20°C and up to two years when stored at -80°C.[5][6][7] For in vivo experiments, it is often recommended to prepare fresh solutions.[7]
Q4: I observe precipitation in my BMS-299897 stock solution after thawing. What should I do?
A4: If you observe precipitation, you can warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period to aid dissolution.[5][6] This is a common occurrence, especially with highly concentrated stock solutions stored at low temperatures.
Q5: How does BMS-299897 act in biological systems?
A5: BMS-299897 is a potent and selective inhibitor of γ-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP).[1][2][3][5][8] By inhibiting γ-secretase, BMS-299897 reduces the production of amyloid-β (Aβ) peptides, particularly Aβ40 and Aβ42, which are key components of amyloid plaques in Alzheimer's disease.[1][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon thawing | Low temperature storage of a highly concentrated solution. | Warm the solution at 37°C for 10-15 minutes. If precipitation persists, briefly sonicate the solution.[5][6] |
| Inconsistent experimental results | Degradation of BMS-299897 in the stock solution due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from the solid compound. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.[7] Consider running a stability check on your older stock solution using the protocol provided below. |
| Difficulty dissolving the solid compound | Insufficient solvent volume or inadequate mixing. | Ensure you are using a recommended solvent (DMSO, ethanol, methanol) at an appropriate volume for your target concentration. Gentle warming and sonication can facilitate dissolution.[5][6] |
Data on Solubility and Storage
Table 1: Solubility of BMS-299897
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥ 30 mg/mL (~58.6 mM) | [7] |
| DMSO | > 10 mM | [5][6] |
| DMSO | up to 100 mM | [1][2] |
| Ethanol | up to 100 mM | [1][2] |
| Methanol | Soluble | [3][4] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stated Stability | Reference |
| Solid | -20°C | ≥ 2 years | [3] |
| Solid | -20°C | ≥ 4 years | [4] |
| Stock Solution in DMSO | -20°C | Several months | [5][6][8] |
| Stock Solution in Solvent | -20°C | 1 year | [7] |
| Stock Solution in Solvent | -80°C | 2 years | [7] |
Experimental Protocol: Assessing Stock Solution Stability
This protocol provides a general method for assessing the stability of your BMS-299897 stock solution over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration and purity of a BMS-299897 stock solution after a specified storage period.
Materials:
-
BMS-299897 stock solution (to be tested)
-
Freshly prepared BMS-299897 reference standard solution of known concentration
-
HPLC-grade solvent (e.g., acetonitrile, water, trifluoroacetic acid)
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Prepare a Reference Standard: Accurately weigh a small amount of solid BMS-299897 and dissolve it in the same solvent as your stock solution to create a reference standard of a known concentration.
-
Prepare Samples:
-
Thaw your stored BMS-299897 stock solution.
-
Dilute both the stored stock solution and the fresh reference standard to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Inject the reference standard to determine the retention time and peak area corresponding to intact BMS-299897.
-
Inject the diluted stored stock solution.
-
-
Data Analysis:
-
Compare the chromatograms of the stored sample and the reference standard.
-
Calculate the concentration of the stored stock solution by comparing its peak area to that of the reference standard.
-
Assess the purity by looking for the presence of additional peaks, which may indicate degradation products. The percent purity can be calculated as: (Peak Area of BMS-299897 / Total Peak Area of all peaks) x 100.
-
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating variability in animal studies with BMS 299897
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in animal studies involving the γ-secretase inhibitor, BMS-299897.
Frequently Asked Questions (FAQs)
Q1: What is BMS-299897 and what is its primary mechanism of action?
A1: BMS-299897 is a potent, orally active, and brain-penetrant γ-secretase inhibitor.[1][2] Its primary mechanism of action is to block the activity of the γ-secretase enzyme, an integral membrane protein complex. This inhibition prevents the cleavage of the amyloid precursor protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42, which are implicated in the pathology of Alzheimer's disease.[3][4][5]
Q2: What are the known pharmacokinetic properties of BMS-299897 in common animal models?
A2: The pharmacokinetic profile of BMS-299897 has been characterized in several species, including mice, rats, guinea pigs, dogs, and monkeys. Generally, it exhibits low to intermediate total body clearance and is orally bioavailable, though absorption can be dissolution rate-limited for solid forms.[3][6] It distributes to extravascular spaces, including the brain.[3][6] The absolute oral bioavailability varies across species.[3] For detailed pharmacokinetic parameters, please refer to Table 1.
Q3: What are the main metabolic pathways for BMS-299897?
A3: The primary metabolic pathway for BMS-299897 in rats is glucuronidation, with two regioisomeric acylglucuronide conjugates being the major metabolites found in bile.[3][7] Other metabolites, including monohydroxylated and dehydrogenated products, have also been identified.[7] Some of these metabolites have shown to be active, with γ-secretase inhibition IC50 values similar to the parent compound.[7] The biotransformation profile is qualitatively similar across rats, dogs, monkeys, and humans.[7]
Q4: Is there evidence of autoinduction with repeated dosing of BMS-299897?
A4: Yes, apparent autoinduction of its own metabolism has been observed in murine and rat efficacy and toxicity studies.[3][6] In vitro studies suggest that BMS-299897 is a weak inducer of cytochrome P450 3A4 (CYP3A4).[3][6] This could potentially lead to increased clearance and reduced exposure over time with chronic dosing schedules.
Troubleshooting Guide
Issue 1: High variability in plasma exposure of BMS-299897 between animals.
| Possible Causes | Recommended Solutions |
| Formulation Issues: Oral absorption from solid dosage forms can be limited by the dissolution rate.[3][6] | - Prepare a solution or suspension for oral dosing. A common vehicle is PEG-400.[3] - If using a solid form, consider using a salt form (e.g., arginine salt) or micronized free acid to improve dissolution.[3] - Ensure consistent and thorough mixing of the dosing formulation before and during administration to each animal. |
| Inconsistent Dosing Technique: Variability in oral gavage or other administration routes. | - Ensure all personnel are properly trained and use a consistent technique for animal handling and dose administration. - Use calibrated equipment for accurate volume administration. |
| Food Effects: The presence or absence of food in the stomach can alter drug absorption. | - Standardize the fasting and feeding schedule for all animals in the study. Typically, a brief fasting period before dosing is recommended. |
| Genetic Variability in Animal Strain: Differences in metabolic enzyme expression between individual animals. | - Use a genetically homogenous inbred strain of animals to reduce inter-individual variability.[8] |
Issue 2: Diminished or variable efficacy (Aβ reduction) in chronic studies.
| Possible Causes | Recommended Solutions |
| Metabolic Autoinduction: BMS-299897 can induce its own metabolism in rodents, leading to lower exposure over time.[3][6] | - Conduct a pilot pharmacokinetic study with the intended chronic dosing regimen to characterize the extent of autoinduction. - Consider adjusting the dose or dosing frequency in longer studies to maintain therapeutic exposure levels. - Monitor plasma concentrations of BMS-299897 at multiple time points during the study. |
| P-glycoprotein (P-gp) Efflux: BMS-299897 is a substrate of the P-gp efflux transporter, which can limit its brain penetration.[3][6] | - Be aware that variability in P-gp expression or function among animals could contribute to variable brain concentrations and efficacy. - When comparing results across different mouse strains, consider potential differences in P-gp expression. |
Issue 3: Unexpected off-target effects or toxicity.
| Possible Causes | Recommended Solutions |
| Inhibition of Notch Signaling: While BMS-299897 is reported to have a good safety profile regarding Notch-related toxicity, this is a known class effect for γ-secretase inhibitors.[1][2] | - Monitor for clinical signs of Notch-related toxicity, such as gastrointestinal distress, weight loss, or changes in immune cell populations, particularly at higher doses. - If toxicity is observed, consider reducing the dose or using an intermittent dosing schedule. |
| Metabolite Activity: Some metabolites of BMS-299897 are pharmacologically active.[7] | - Characterize the pharmacokinetic profile of major active metabolites if unexpected pharmacology is observed. |
Data Presentation
Table 1: Pharmacokinetic Parameters of BMS-299897 in Different Animal Species
| Species | Dose & Route | Formulation | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Absolute Oral Bioavailability (%) | Reference |
| Tg2576 Mouse | 10 mg/kg, p.o. | PEG-400 | 2.0 | 1,200 | 9,800 | 24 | [3] |
| Rat | 10 mg/kg, p.o. | PEG-400 | 4.0 | 2,300 | 28,000 | 74 | [3] |
| Guinea Pig | 10 mg/kg, p.o. | PEG-400 | 2.0 | 5,400 | 34,000 | 100 | [3] |
| Beagle Dog | 5 mg/kg, p.o. | PEG-400 | 2.0 | 2,700 | 19,000 | 81 | [3] |
| Cynomolgus Monkey | 5 mg/kg, p.o. | PEG-400 | 4.0 | 700 | 6,000 | 26 | [3] |
Data presented are mean values.
Experimental Protocols
Protocol 1: Oral Administration of BMS-299897 for Pharmacokinetic Studies
-
Animal Model: Use age- and weight-matched animals from a single inbred strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required.
-
Formulation Preparation:
-
For a solution, dissolve BMS-299897 in an appropriate vehicle such as polyethylene glycol 400 (PEG-400).[3]
-
Warm the vehicle slightly and use a vortex mixer or sonicator to ensure complete dissolution.
-
Prepare the formulation fresh on the day of dosing.
-
-
Dosing:
-
Fast animals for approximately 4 hours before dosing.
-
Administer BMS-299897 via oral gavage at the desired dose volume (e.g., 5-10 mL/kg for rodents).
-
Return animals to their cages with access to food and water after dosing.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA).
-
Process blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis: Analyze plasma concentrations of BMS-299897 using a validated LC-MS/MS method.
Mandatory Visualizations
References
- 1. BMS 299897 | γ-Secretase | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Studies on the pharmacokinetics and metabolism of a gamma-secretase inhibitor BMS-299897, and exploratory investigation of CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo metabolism of a gamma-secretase inhibitor BMS-299897 and generation of active metabolites in milligram quantities with a microbial bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of BMS-299897 and Semagacestat in the Reduction of Amyloid-β Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two γ-secretase inhibitors, BMS-299897 and semagacestat (LY-450139), focusing on their efficacy in reducing amyloid-β (Aβ) peptides, a key target in Alzheimer's disease research. This document synthesizes preclinical and clinical data to offer a comprehensive overview of their mechanisms, quantitative effects, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting γ-Secretase
Both BMS-299897 and semagacestat were developed to inhibit γ-secretase, a critical enzyme complex in the amyloidogenic pathway. This enzyme is responsible for the final cleavage of the amyloid precursor protein (APP) C-terminal fragment (APP-CTF or C99), which is generated by β-secretase. This cleavage releases Aβ peptides of various lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[1][2] By inhibiting γ-secretase, these compounds aim to decrease the production of all Aβ species.
A crucial distinction lies in their selectivity. γ-Secretase also cleaves other substrates, most notably the Notch receptor, which is vital for cell-fate determination.[3][4] Inhibition of Notch signaling is linked to significant side effects, including gastrointestinal toxicity and immunosuppression.[4][5] BMS-299897 was developed as a "Notch-sparing" inhibitor, designed to preferentially inhibit APP processing over Notch cleavage.[3] Semagacestat, however, is a non-selective inhibitor, affecting both APP and Notch processing.[3][6] This difference in selectivity has profound implications for their clinical safety profiles.
Figure 1. Amyloid and Notch processing pathways with inhibitor targets.
Quantitative Data on Aβ Reduction
The following tables summarize the quantitative data from preclinical and clinical studies evaluating the efficacy of BMS-299897 and semagacestat in reducing Aβ levels.
Table 1: BMS-299897 Quantitative Data
| Study Type | Model/Subjects | Dose | Effect on Aβ Levels | Reference |
| In Vitro | HEK293 cells overexpressing APP | IC₅₀ = 7 nM | Inhibition of total Aβ production. | [7] |
| In Vitro | CHO-APPswe cells | IC₅₀ = 7.4 nM (Aβ40), 7.9 nM (Aβ42) | Dose-dependent decrease in Aβ42, Aβ40, and Aβ38. | [8] |
| In Vivo | APP-YAC Transgenic Mice | 30 mg/kg (p.o.) | ED₅₀ for brain Aβ(1-40) reduction. | [9] |
| In Vivo | APP-YAC Transgenic Mice | 16 mg/kg (p.o.) | ED₅₀ for plasma Aβ(1-40) reduction. | [9] |
| In Vivo | APP-YAC Transgenic Mice | 100 mg/kg (p.o.) | Rapid (within 20 min) and maximal (within 3h) reduction of brain and plasma Aβ(1-40). | [9] |
| In Vivo | Guinea Pigs | 30 mg/kg (i.p.) | ED₅₀ for cortical, CSF, and plasma Aβ reduction. | [9][10] |
| In Vivo | Aβ(25-35) injected Swiss Mice | 0.1-1 nmol/mouse | Completely blocked the Aβ(25-35)-induced increase in Aβ(1-42) content. | [7][11] |
Table 2: Semagacestat (LY-450139) Quantitative Data
| Study Type | Model/Subjects | Dose | Effect on Aβ Levels | Reference |
| In Vitro | H4 human glioma cells (APP-WT) | IC₅₀ = 12.1 nM (Aβ40), 10.9 nM (Aβ42) | Inhibition of Aβ40 and Aβ42 secretion. | [12] |
| In Vivo | PDAPP Transgenic Mice | 30 mg/kg/day (5 months) | Suppressed plasma Aβ by ~60% at maximal concentration and reduced deposited Aβ. | [13] |
| Clinical | Healthy Volunteers | 100 mg, 140 mg, 280 mg (single dose) | Dose-dependent inhibition of new Aβ synthesis in CSF by 47%, 52%, and 84% respectively over 12h. | [3][13] |
| Clinical | Mild-to-moderate AD | 100 mg/day or 140 mg/day | Reduced plasma Aβ40 by 58% (100mg) and 65% (140mg). No significant reduction in CSF Aβ levels. | [3] |
| Clinical | Healthy Volunteers | 280 mg (single dose) | Maximum decrease of 42% in Aβ(22-28) fragment in CSF after 9 hours. | [14] |
| Clinical | Phase 1/2 Trials | Various | Plasma Aβ levels decreased ~3 hours post-dose but showed a ~300% "overshoot" or rebound increase 15 hours later. | [1] |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are representative protocols for preclinical and clinical evaluation of these inhibitors.
Preclinical Protocol: In Vivo Aβ Reduction in Transgenic Mice
This protocol is a composite based on studies with γ-secretase inhibitors in APP transgenic mouse models.[9][15]
-
Animal Model : APP-YAC or Tg2576 transgenic mice, which overexpress human APP and develop age-dependent amyloid plaques.
-
Drug Administration :
-
Compound : BMS-299897 or Semagacestat formulated in a suitable vehicle (e.g., PEG400).
-
Dosing : Administered via oral gavage (p.o.) at specified doses (e.g., 10, 30, 100 mg/kg).
-
Time Course : A single dose is given, and cohorts of mice are euthanized at various time points post-dose (e.g., 1, 3, 6, 12, 24 hours) to determine a pharmacokinetic and pharmacodynamic profile.
-
-
Sample Collection :
-
Plasma : Blood is collected via cardiac puncture into EDTA-coated tubes and centrifuged to separate plasma.
-
Cerebrospinal Fluid (CSF) : CSF is collected from the cisterna magna.
-
Brain Tissue : Brains are harvested, and one hemisphere is flash-frozen for biochemical analysis while the other may be fixed for histology.
-
-
Aβ Quantification :
-
Tissue Processing : Frozen brain tissue is homogenized in a guanidine-HCl or carbonate buffer to extract Aβ peptides.
-
Measurement : Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
-
Data Analysis : ED₅₀ values (the dose required to achieve 50% of the maximum effect) are calculated by plotting the percent reduction in Aβ levels against the log of the administered dose.
Figure 2. Workflow for preclinical evaluation of Aβ reduction in mice.
Clinical Protocol: Aβ Pharmacodynamics in Humans
This protocol is representative of early-phase clinical trials designed to measure target engagement for Aβ-lowering drugs.[3][14]
-
Study Population : Healthy adult volunteers or patients with mild-to-moderate Alzheimer's disease.
-
Study Design : A randomized, double-blind, placebo-controlled, single ascending dose or multiple ascending dose study.
-
Drug Administration :
-
Compound : Single oral dose of semagacestat (e.g., 100 mg, 140 mg, 280 mg) or placebo.
-
Monitoring : Subjects are monitored in a clinical research unit.
-
-
Pharmacodynamic Sampling :
-
Plasma : Blood samples are collected at frequent intervals (e.g., pre-dose, and 1, 2, 4, 8, 12, 24, 36 hours post-dose) to measure drug and Aβ concentrations.
-
CSF : For more direct measurement of CNS effects, CSF is collected via an indwelling lumbar catheter over a period of 24-36 hours.
-
-
Aβ Quantification :
-
Method : Plasma and CSF levels of Aβ40 and Aβ42 are measured using validated immunoassays (e.g., ELISA or Meso Scale Discovery).
-
Stable Isotope Labeling : In some studies, a stable isotope-labeled amino acid (e.g., ¹³C₆-leucine) is administered intravenously. The rate of incorporation of the label into newly synthesized Aβ peptides in the CSF is measured by mass spectrometry, providing a direct measure of Aβ production and clearance rates.[2]
-
-
Data Analysis : The primary outcome is the change from baseline in plasma and CSF Aβ concentrations or the change in Aβ synthesis/clearance rates in the drug-treated groups compared to the placebo group.
Clinical Development and Summary
Semagacestat advanced to Phase III clinical trials (IDENTITY and IDENTITY-2). However, in 2010, these trials were halted prematurely. The decision was based on interim data showing that patients receiving semagacestat not only failed to experience a slowing of disease progression but also demonstrated a significant worsening in cognitive and functional abilities compared to the placebo group.[1] Additionally, there was an increased incidence of skin cancer and infections, side effects consistent with the inhibition of Notch signaling.[16][17] The "overshoot" phenomenon, where plasma Aβ levels rebound to well above baseline, also raised concerns about the drug's pharmacodynamic profile.[2]
BMS-299897 showed promising preclinical data, with good brain penetration and a dose-dependent reduction of Aβ in animal models.[9] It was reported to be the first γ-secretase inhibitor to enter clinical development.[3] However, detailed clinical data have not been widely published, and its development for Alzheimer's disease appears to have been discontinued.[3] The rationale for its discontinuation is not publicly detailed but may be related to challenges common to the drug class.
Conclusion
Both BMS-299897 and semagacestat are potent inhibitors of γ-secretase that demonstrated the ability to lower Aβ levels in preclinical models. Semagacestat's journey through to Phase III trials provided a critical test of the γ-secretase inhibitor hypothesis, but its ultimate failure highlighted the severe challenges of this approach. The lack of selectivity for APP over Notch resulted in unacceptable toxicity and a paradoxical worsening of clinical outcomes, which may be due to the inhibition of other essential γ-secretase substrates or the accumulation of the neurotoxic C99 fragment.[5][16]
While BMS-299897 was designed with improved selectivity to spare Notch, its clinical development did not proceed to late stages. The collective experience with these compounds underscores the complexity of targeting γ-secretase. Future efforts in this area have shifted towards γ-secretase modulators (GSMs), which aim to allosterically modify the enzyme's activity to reduce the production of Aβ42 in favor of shorter, less harmful Aβ species, without blocking the enzyme's overall function and thus avoiding Notch-related toxicity.[17][18]
References
- 1. Semagacestat - Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-Secretase: Once and future drug target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The γ-secretase inhibitor 2-[(1R)-1-[(4-chlorophenyl)sulfonyl](2,5-difluorophenyl) amino]ethyl-5-fluorobenzenebutanoic acid (BMS-299897) alleviates Aβ1-42 seeding and short-term memory deficits in the Aβ25-35 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A single dose of the γ-secretase inhibitor semagacestat alters the cerebrospinal fluid peptidome in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.glpbio.com [file.glpbio.com]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. d-nb.info [d-nb.info]
- 18. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-299897 and Other Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gamma-secretase inhibitor (GSI) BMS-299897 with other notable GSIs. The information presented is supported by experimental data to assist researchers in evaluating these compounds for their studies.
Introduction to Gamma-Secretase and its Inhibitors
Gamma-secretase is an intramembrane protease complex essential for the processing of several type I transmembrane proteins, including the amyloid precursor protein (APP) and Notch receptors.[1][2] The cleavage of APP by gamma-secretase is a critical step in the generation of amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[3][4] The Notch signaling pathway, initiated by gamma-secretase-mediated cleavage of the Notch receptor, plays a crucial role in cell fate determination, proliferation, and differentiation.[5][6]
Gamma-secretase inhibitors (GSIs) are small molecules that block the activity of this enzyme.[7] Initially developed as potential therapeutics for Alzheimer's disease by targeting Aβ production, their role in inhibiting Notch signaling has also led to their investigation as anti-cancer agents.[6][7] However, the clinical development of many GSIs has been hampered by on-target toxicities associated with the inhibition of Notch signaling.[8][9] This has driven the search for inhibitors with greater selectivity for APP processing over Notch cleavage.
BMS-299897 is a sulfonamide-based GSI that has demonstrated potent inhibition of gamma-secretase.[6][10] This guide compares the in vitro potency and selectivity of BMS-299897 with other well-characterized GSIs: Semagacestat, Avagacestat, and DAPT.
Mechanism of Action of Gamma-Secretase Inhibitors
The gamma-secretase complex is composed of four core protein subunits: presenilin (PSEN), nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[2][3] Presenilin forms the catalytic core of the complex.[3] GSIs can be broadly classified based on their mechanism of action. Some, like L-685,458, are transition-state analogs that directly target the active site of presenilin.[11] Others, including many non-steroidal anti-inflammatory drugs (NSAIDs), are considered gamma-secretase modulators (GSMs) as they allosterically influence the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides without inhibiting Notch signaling.[4][12] The inhibitors compared in this guide are generally considered non-selective or Notch-sparing inhibitors.[8][13]
dot
Caption: Gamma-secretase signaling pathway and point of inhibition.
Comparative Performance of Gamma-Secretase Inhibitors
The following table summarizes the in vitro potency of BMS-299897 and other selected GSIs. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the production of Aβ40, Aβ42, or Notch intracellular domain (NICD) by 50%.
| Inhibitor | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Cell Line | Reference(s) |
| BMS-299897 | 7.4 | 7.9 | 105.9 | HEK293 | [14] |
| Semagacestat | 12.1 | 10.9 | 14.1 | H4 | [3][15] |
| Avagacestat | 0.30 | 0.27 | 0.84 | ||
| DAPT | 115 (total Aβ) | 200 | Not specified | Human primary neurons | [4][7] |
Note: The experimental conditions, such as cell lines and assay formats, can vary between studies, which may affect the absolute IC50 values. Therefore, this table should be used for relative comparison.
Experimental Protocols
In Vitro Gamma-Secretase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of gamma-secretase in a cell-free system.
Methodology:
-
Preparation of Gamma-Secretase Containing Membranes:
-
Culture HEK293 cells stably overexpressing APP.
-
Harvest cells and resuspend in a hypotonic buffer.
-
Homogenize the cells and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable buffer.
-
-
Gamma-Secretase Reaction:
-
In a microplate, combine the membrane preparation with a fluorogenic gamma-secretase substrate.
-
Add the test compound (e.g., BMS-299897) at various concentrations.
-
Incubate the plate at 37°C for a specified time (e.g., 2-4 hours).
-
-
Detection:
-
Measure the fluorescence signal using a microplate reader. The signal is proportional to the amount of cleaved substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
dot
Caption: In vitro gamma-secretase activity assay workflow.
Cellular Aβ Production Assay
This assay measures the effect of a compound on the production of Aβ peptides in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate HEK293 cells stably overexpressing APP in a multi-well plate.
-
Allow cells to adhere and grow to a desired confluency.
-
Replace the culture medium with fresh medium containing the test compound at various concentrations.
-
Incubate the cells for 24-48 hours.
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Lyse the cells to obtain cell lysates for protein normalization.
-
-
Aβ Quantification (ELISA):
-
Use specific ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the conditioned medium.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
-
Data Analysis:
-
Normalize the Aβ concentrations to the total protein concentration in the corresponding cell lysate.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 values for Aβ40 and Aβ42.
-
Notch Signaling Assay
This assay evaluates the effect of a compound on the Notch signaling pathway.
Methodology:
-
Cell Culture and Treatment:
-
Use a cell line with a Notch-responsive reporter gene (e.g., a luciferase reporter driven by a promoter containing CSL binding sites).
-
Co-culture these cells with cells expressing a Notch ligand (e.g., Delta-like or Jagged) or treat with a soluble ligand.
-
Add the test compound at various concentrations.
-
Incubate for 24-48 hours.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the reporter activity to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter).
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value for Notch inhibition.
-
Conclusion
BMS-299897 is a potent inhibitor of gamma-secretase with low nanomolar IC50 values for both Aβ40 and Aβ42 production.[6] The available data suggests that it exhibits a degree of selectivity for APP processing over Notch signaling.[14] In comparison, Semagacestat shows similar potency for both Aβ and Notch inhibition, indicating a lack of selectivity.[3][15] Avagacestat demonstrates high potency against both Aβ and Notch, while DAPT is a less potent inhibitor of Aβ production.[4][7] The choice of a gamma-secretase inhibitor for research purposes will depend on the specific experimental goals, including the desired potency and the importance of Notch-sparing activity. The experimental protocols provided in this guide offer a framework for the in-house evaluation and comparison of these and other gamma-secretase inhibitors.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. DAPT [neuromics.com]
- 5. innoprot.com [innoprot.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DAPT | Neural Stem Cells | Tocris Bioscience [tocris.com]
- 8. Systematic evaluation of candidate ligands regulating ectodomain shedding of Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and use of recombinant Aβ for aggregation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. A Cellular Model of Amyloid Precursor Protein Processing and Amyloid-β Peptide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacodynamics of selective inhibition of γ-secretase by avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Validating BMS-299897's Mechanism of Action: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
BMS-299897 is a potent, orally active sulfonamide-based inhibitor of γ-secretase, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[1] Its primary mechanism of action involves the reduction of amyloid-β (Aβ) peptide production, specifically the Aβ40 and Aβ42 isoforms, which are principal components of amyloid plaques.[2] This guide provides a comparative analysis of BMS-299897 with other γ-secretase modulators, supported by experimental data and detailed protocols for validating its mechanism of action through biomarker analysis.
Comparative Efficacy of γ-Secretase Inhibitors
The therapeutic potential of γ-secretase inhibitors is often evaluated based on their potency in reducing Aβ levels and their selectivity, particularly concerning the Notch signaling pathway, to minimize off-target effects.
| Compound | Target | IC50 (in vitro) | ED50 (in vivo) | Key Findings |
| BMS-299897 | γ-secretase | 12 nM (overall)[3][4][5], 7.4 nM (Aβ40)[3], 7.9 nM (Aβ42)[3] | Brain Aβ40: 30 mg/kg (APP-YAC mice)[6][7], Plasma Aβ40: 16 mg/kg (APP-YAC mice)[6][7], Cortical Aβ: 30 mg/kg (guinea pigs)[6][7] | Markedly reduces Aβ levels in the brain, plasma, and cerebrospinal fluid (CSF).[3][6][7] Dose-dependent increase in brain APP carboxy-terminal fragments (CTFs).[6][7] |
| BMS-289948 | γ-secretase | Not specified | Brain Aβ40: 86 mg/kg (APP-YAC mice)[6][7], Plasma Aβ40: 22 mg/kg (APP-YAC mice)[6][7] | Orally active γ-secretase inhibitor that reduces Aβ concentrations.[6][7] |
| Semagacestat (LY-450139) | γ-secretase | Not specified | Not specified | A benzolactam γ-secretase inhibitor that has undergone extensive in vivo testing.[8] |
| Begacestat (GSI-953) | γ-secretase | 15 nM (Aβ42, cellular assay)[8], 8 nM (cell-free assay)[8] | Not specified | Shows 15-fold selectivity for inhibiting APP cleavage over Notch.[8] Reverses contextual memory deficits in Tg2576 mice.[8] |
| Avagacestat (BMS-708163) | γ-secretase | 0.30 nM (cellular Aβ production)[9] | Not specified | A Notch-sparing γ-secretase inhibitor with 193-fold selectivity versus Notch cleavage.[8][9] Decreases brain and CSF Aβ40 levels without Notch-related toxicity.[8] |
Biomarkers for Validating Mechanism of Action
The inhibition of γ-secretase by BMS-299897 leads to measurable changes in specific biomarkers. These biomarkers are crucial for confirming the drug's engagement with its target and its downstream pharmacological effects.
Primary Biomarkers:
-
Reduced Aβ40 and Aβ42 Levels: The most direct indicator of γ-secretase inhibition. These can be measured in cell culture supernatants, as well as in the brain, plasma, and CSF of animal models.
-
Increased APP Carboxy-Terminal Fragments (CTFs): Inhibition of γ-secretase prevents the cleavage of APP CTFs (both α-CTF and β-CTF), leading to their accumulation in the brain.[6][7][10]
Secondary Biomarkers:
-
Hey1 and Hes1 mRNA Levels: Downstream targets of the Notch signaling pathway. A reduction in their expression can indicate off-target inhibition of Notch processing by a γ-secretase inhibitor.[2]
Experimental Protocols
In Vitro Aβ Production Assay in HEK293 Cells
This protocol is designed to assess the potency of γ-secretase inhibitors in a cellular context.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably overexpressing human amyloid precursor protein (APP) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of BMS-299897 or other test compounds for 24 hours. A vehicle control (e.g., DMSO) is included.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The IC50 value, the concentration at which 50% of Aβ production is inhibited, is calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Aβ Reduction and APP CTF Accumulation in Transgenic Mice
This protocol evaluates the efficacy of BMS-299897 in a living organism.
Methodology:
-
Animal Model: APP-YAC or Tg2576 transgenic mice, which overexpress human APP and develop amyloid plaques, are used.
-
Compound Administration: BMS-299897 is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Sample Collection: At specific time points after administration (e.g., 3, 6, 12 hours), brain, plasma, and CSF samples are collected.
-
Aβ Quantification: Aβ levels in the collected samples are measured by ELISA.
-
APP CTF Analysis: Brain tissue is homogenized, and protein extracts are subjected to Western blotting using antibodies specific for the C-terminus of APP to detect the accumulation of CTFs.
-
Data Analysis: The ED50 value, the dose at which a 50% reduction in Aβ levels is observed, is determined. The correlation between Aβ reductions in different compartments (brain, plasma, CSF) can also be analyzed.[6][7]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway and experimental workflows.
Caption: Amyloid Precursor Protein (APP) processing pathways and the inhibitory action of BMS-299897 on γ-secretase.
Caption: Workflow for in vitro and in vivo validation of BMS-299897's effect on Aβ and APP CTF biomarkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A γ-Secretase Inhibitor, but Not a γ-Secretase Modulator, Induced Defects in BDNF Axonal Trafficking and Signaling: Evidence for a Role for APP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. BMS 299897 - Amerigo Scientific [amerigoscientific.com]
- 5. glpbio.com [glpbio.com]
- 6. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: BMS-299897 vs. Gamma-Secretase Modulators in Alzheimer's Disease Research
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the gamma-secretase inhibitor (GSI) BMS-299897 and the therapeutic class of gamma-secretase modulators (GSMs).
The processing of Amyloid Precursor Protein (APP) by gamma-secretase is a critical step in the amyloid cascade hypothesis of Alzheimer's disease (AD). Targeting this enzyme has led to two distinct therapeutic strategies: direct inhibition and allosteric modulation. This guide dissects the fundamental differences in their mechanisms, efficacy, and safety profiles, supported by preclinical data.
Mechanism of Action: Inhibition vs. Modulation
The primary distinction between BMS-299897 and GSMs lies in their interaction with the gamma-secretase complex.
-
BMS-299897 (GSI): As a potent, non-competitive gamma-secretase inhibitor, BMS-299897 blocks the enzyme's proteolytic activity.[1] This prevents the cleavage of the APP C-terminal fragment (APP-CTF), leading to a broad reduction of all amyloid-beta (Aβ) peptide species (Aβ42, Aβ40, Aβ38, etc.).[1][2] However, this pan-inhibition also blocks the processing of other crucial substrates, most notably Notch receptor.[3][4] Inhibition of Notch signaling is linked to severe mechanism-based toxicities, which has been a major hurdle for GSI development.[4][5]
-
Gamma-Secretase Modulators (GSMs): In contrast, GSMs are allosteric modulators. They bind to a site on the gamma-secretase complex (often the presenilin-1 N-terminal fragment) distinct from the active site.[6][7] This binding does not inhibit the enzyme but rather alters its conformation, shifting the site of APP-CTF cleavage.[6] The result is a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in the production of shorter, less aggregation-prone peptides like Aβ38 and Aβ37.[1][8] Crucially, this modulation does not significantly affect the cleavage of Notch, making GSMs a "Notch-sparing" therapeutic strategy.[6][9]
Comparative Efficacy and Safety Data
The following tables summarize key preclinical data, comparing the in vitro and in vivo profiles of BMS-299897 against a representative second-generation GSM.
Table 1: In Vitro Compound Profile
| Parameter | BMS-299897 (GSI) | Representative GSM | Data Interpretation |
| Aβ42 Production IC₅₀ | ~7.9 nM | 7 nM[6] | Both compounds potently reduce the generation of the primary pathogenic Aβ species. |
| Aβ40 Production IC₅₀ | ~7.4 nM | 17 nM[6] | BMS-299897 inhibits Aβ40 and Aβ42 with similar potency. GSMs are typically more selective for Aβ42. |
| Aβ38 Production | Dose-dependent decrease[1] | Concomitant increase[6] | Hallmarks the different mechanisms: GSIs block all Aβ production, while GSMs shift it to shorter forms. |
| Total Aβ Levels | Dose-dependent decrease[1] | No significant change[6] | Confirms that GSMs modulate rather than inhibit overall APP processing. |
| APP-CTF Accumulation | Dose-dependent increase[2] | No significant change[9] | APP-CTF accumulation is a direct consequence of GSI-mediated enzymatic blockade. |
| Notch Cleavage Inhibition | Yes (Potent Inhibition)[4][10] | No (Spared up to 25 µM)[6][11] | CRITICAL SAFETY DISTINCTION. GSMs avoid the key liability of GSIs. |
Table 2: In Vivo Preclinical Profile (Rodent Models)
| Parameter | BMS-299897 (GSI) | Representative GSM | Animal Model(s) |
| Brain Aβ40/42 Reduction | ED₅₀ = 30 mg/kg (po, APP-YAC Mice)[2] | Significant reduction at 30 mg/kg (po)[7] | Both classes demonstrate CNS penetration and efficacy in reducing target Aβ peptides in the brain. |
| Plasma Aβ40/42 Reduction | ED₅₀ = 16 mg/kg (po, APP-YAC Mice)[2] | Dose-dependent decrease[6] | Demonstrates systemic activity and provides a potential biomarker for target engagement. |
| Plaque Reduction (Chronic) | Not extensively reported | Significant reduction in cortex & hippocampus[6] | Long-term GSM treatment can impact downstream pathology in transgenic mice. |
| Notch-Related Toxicity | Expected at therapeutic doses | None observed[1] | In vivo data confirms the Notch-sparing benefit of GSMs, avoiding GI goblet cell metaplasia and other GSI-related toxicities. |
Key Signaling Pathway: Notch
The processing of the Notch receptor is essential for cell-fate determination in development and adult tissue homeostasis. Its inhibition is the primary cause of adverse effects seen with GSIs.
References
- 1. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 9. γ-Secretase modulators reduce endogenous amyloid β42 levels in human neural progenitor cells without altering neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Secretase promotes AD progression: simultaneously cleave Notch and APP [frontiersin.org]
- 11. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: BMS-299897 vs. LY-411575 in Gamma-Secretase Inhibition
For researchers, scientists, and drug development professionals, the quest for effective Alzheimer's disease therapeutics has led to intense scrutiny of gamma-secretase inhibitors. Among the numerous candidates, BMS-299897 and LY-411575 have emerged as potent molecules in preclinical models. This guide provides an objective comparison of their efficacy, drawing upon available experimental data to illuminate their respective strengths and liabilities.
At the heart of their mechanism, both BMS-299897 and LY-411575 target gamma-secretase, a critical enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides, the primary component of the characteristic plaques found in Alzheimer's disease. However, their preclinical profiles reveal nuances in potency and off-target effects, particularly concerning Notch signaling, a critical pathway for cell-fate determination.
In Vitro Potency: A Close Contest
The intrinsic potency of a compound is a key determinant of its therapeutic potential. In cellular assays, both BMS-299897 and LY-411575 demonstrate high potency in inhibiting Aβ production, with IC50 values in the low nanomolar range.
| Compound | Assay System | Target | IC50 Value |
| BMS-299897 | HEK293 cells overexpressing APP | Aβ Production | 7 nM[1] |
| LY-411575 | Membrane-based assay | γ-secretase inhibition | 0.078 nM[2] |
| Cell-based assay (HEK293 cells) | γ-secretase inhibition | 0.082 nM[2] | |
| HEK293 cells expressing NΔE | Notch cleavage | 0.39 nM[2] |
Note: Data is compiled from different studies and may not be directly comparable.
LY-411575 exhibits sub-nanomolar potency in both membrane and cell-based assays, positioning it as an exceptionally potent inhibitor of gamma-secretase.[2] BMS-299897 also demonstrates potent inhibition of Aβ production in the low nanomolar range.[1] A critical distinction emerges in their impact on Notch signaling. LY-411575 inhibits Notch cleavage at a concentration approximately five times higher than its gamma-secretase inhibitory concentration, indicating a potential for on-target toxicity.[2] Information regarding the Notch-sparing properties of BMS-299897 in direct comparative assays is less explicitly detailed in the available literature.
In Vivo Efficacy: Reducing Amyloid Burden in Animal Models
The translation of in vitro potency to in vivo efficacy is a crucial step in preclinical drug development. Both compounds have demonstrated the ability to reduce Aβ levels in the brains of transgenic animal models of Alzheimer's disease.
| Compound | Animal Model | Administration Route | Key Findings |
| BMS-299897 | APP-YAC Transgenic Mice | Oral (p.o.) | ED50 for brain Aβ40 reduction: 30 mg/kg.[2] |
| Guinea Pigs | Intraperitoneal (i.p.) | ED50 for cortical Aβ reduction: 30 mg/kg.[2] | |
| LY-411575 | TgCRND8 Transgenic Mice | Oral (p.o.) | ED50 for cortical Aβ40 reduction: ~0.6 mg/kg.[2] |
Note: Data is compiled from different studies and may not be directly comparable due to differences in animal models, dosing regimens, and analytical methods.
LY-411575 demonstrates potent in vivo efficacy, with a significantly lower ED50 for Aβ reduction in a transgenic mouse model compared to the reported ED50 for BMS-299897 in a different mouse model.[2] However, this apparent difference in potency must be interpreted with caution due to the differing experimental setups. Chronic treatment with LY-411575 has been shown to inhibit Aβ production but also leads to undesirable biological effects linked to Notch inhibition, such as alterations in lymphopoiesis and intestinal cell differentiation.[3] BMS-299897 has also been shown to be orally bioavailable and effectively reduces Aβ peptide concentrations in the brain of preclinical models.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
The diagram above illustrates the two main pathways for APP processing. The amyloidogenic pathway, inhibited by BMS-299897 and LY-411575, leads to the formation of Aβ peptides.
This diagram shows the canonical Notch signaling pathway, which is also dependent on gamma-secretase cleavage. Inhibition of gamma-secretase by compounds like LY-411575 can disrupt this pathway, leading to potential side effects.
The workflow illustrates the typical steps involved in assessing the in vivo efficacy of gamma-secretase inhibitors in preclinical models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the administration of gamma-secretase inhibitors in mouse and guinea pig models, based on common laboratory practices.
Oral Gavage Administration in APP Transgenic Mice
Objective: To assess the in vivo efficacy of a gamma-secretase inhibitor in reducing brain Aβ levels in a transgenic mouse model of Alzheimer's disease.
Materials:
-
APP transgenic mice (e.g., Tg2576, APP/PS1)
-
Gamma-secretase inhibitor (BMS-299897 or LY-411575)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
-
Anesthesia (if required for terminal procedures)
-
Dissection tools
-
Reagents for tissue homogenization and Aβ quantification (e.g., ELISA kits)
Procedure:
-
Compound Preparation: Prepare a homogenous suspension of the gamma-secretase inhibitor in the vehicle at the desired concentration. Vortex or sonicate to ensure uniform suspension.
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse by the scruff of the neck.
-
Carefully insert the gavage needle into the esophagus and deliver the compound suspension directly into the stomach. The volume is typically 5-10 ml/kg body weight.
-
Administer the vehicle solution to the control group using the same procedure.
-
-
Time-Course and Sample Collection:
-
At predetermined time points post-dosing (e.g., 3, 6, 12, 24 hours), euthanize the mice according to approved institutional guidelines.
-
Collect blood via cardiac puncture for plasma Aβ analysis.
-
Perfuse the animals with saline to remove blood from the brain.
-
Carefully dissect the brain and collect specific regions (e.g., cortex, hippocampus).
-
-
Aβ Quantification:
-
Homogenize the brain tissue in appropriate buffers.
-
Centrifuge the homogenates to separate soluble and insoluble fractions.
-
Measure Aβ40 and Aβ42 levels in the brain homogenates and plasma using specific ELISA kits.
-
-
Data Analysis: Calculate the percentage reduction in Aβ levels in the treated groups compared to the vehicle-treated control group to determine the ED50.
Intraperitoneal Injection in Guinea Pigs
Objective: To evaluate the effect of a gamma-secretase inhibitor on cortical Aβ levels in guinea pigs.
Materials:
-
Hartley guinea pigs
-
Gamma-secretase inhibitor (BMS-299897)
-
Vehicle solution (e.g., sterile saline or a suitable solubilizing agent)
-
Syringes (1-3 ml) and needles (25-27 gauge)
-
Animal scale
-
Anesthesia for procedures
-
Surgical tools for cerebrospinal fluid (CSF) collection (if applicable) and brain dissection
-
Reagents for tissue processing and Aβ analysis
Procedure:
-
Compound Preparation: Dissolve or suspend the gamma-secretase inhibitor in the vehicle to the desired concentration.
-
Animal Handling and Injection:
-
Weigh each guinea pig to calculate the appropriate injection volume.
-
Gently restrain the animal.
-
Lift the hindquarters to allow the abdominal organs to shift forward.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the cecum and bladder.
-
Aspirate to ensure no fluid or blood is drawn back, then inject the solution. The typical injection volume is 1-2 ml/kg body weight.
-
Administer the vehicle to the control group.
-
-
Sample Collection:
-
At specified time points after injection, collect CSF via cisterna magna puncture under anesthesia.
-
Following the final time point, euthanize the animals and collect the brain.
-
Dissect the cortex for Aβ analysis.
-
-
Aβ Analysis: Process the cortical tissue and CSF as described for the mouse protocol to quantify Aβ levels.
-
Data Analysis: Determine the dose-dependent reduction in cortical and CSF Aβ levels to calculate the ED50.
Conclusion
Both BMS-299897 and LY-411575 are potent gamma-secretase inhibitors with demonstrated efficacy in preclinical models of Alzheimer's disease. LY-411575 appears to have higher in vitro and in vivo potency based on the available data, but this comes with a significant liability in the form of Notch-related side effects. The preclinical data for BMS-299897 suggests a favorable profile with potent Aβ reduction. The lack of direct head-to-head comparative studies necessitates a cautious interpretation of their relative efficacy. Future research should aim to directly compare these and other gamma-secretase inhibitors under identical experimental conditions to provide a clearer picture of their therapeutic potential and guide the development of safer and more effective treatments for Alzheimer's disease.
References
Assessing the Specificity of BMS-299897 for Gamma-Secretase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gamma-secretase inhibitor (GSI) BMS-299897 with other alternative inhibitors. The focus is on assessing its specificity for inhibiting the processing of amyloid precursor protein (APP) over other substrates, most notably Notch, a protein crucial for normal cell differentiation and function. All quantitative data is summarized in tables, and key experimental protocols are provided to support the findings.
Introduction to Gamma-Secretase Inhibition
Gamma-secretase is a multi-subunit protease complex that plays a critical role in the final cleavage of several type-I transmembrane proteins. Its two most studied substrates are the amyloid precursor protein (APP) and the Notch receptor. Cleavage of APP by beta-secretase followed by gamma-secretase generates amyloid-beta (Aβ) peptides, particularly Aβ40 and Aβ42. The accumulation of Aβ peptides is a central event in the pathology of Alzheimer's disease.[1][2] Consequently, inhibiting gamma-secretase to reduce Aβ production has been a major therapeutic strategy.[3]
However, gamma-secretase is also essential for the activation of the Notch signaling pathway.[4][5] Ligand-induced cleavage of the Notch receptor by gamma-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression involved in cell-fate decisions.[4][6] Inhibition of Notch signaling can lead to severe toxicities, including gastrointestinal issues and immunosuppression.[3][7] Therefore, the ideal GSI for Alzheimer's therapy would be highly selective for APP processing over Notch cleavage. BMS-299897 is a potent, orally active sulfonamide GSI that has been evaluated for its potential in reducing Aβ levels.[8]
Amyloid Precursor Protein (APP) Processing Pathway
The sequential cleavage of APP by secretases is a critical pathway in both normal cell biology and Alzheimer's disease pathology. The diagram below illustrates the two main processing pathways.
Caption: The processing of Amyloid Precursor Protein (APP).
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved system crucial for development and tissue homeostasis. Its reliance on gamma-secretase for activation makes it a key off-target consideration for GSI development.
Caption: Overview of the canonical Notch signaling pathway.
Potency and Specificity of BMS-299897
BMS-299897 is a potent inhibitor of gamma-secretase. In vitro studies have demonstrated its ability to inhibit the formation of both Aβ40 and Aβ42 peptides in the low nanomolar range. It is an orally active and brain-penetrant compound that has been shown to reduce Aβ levels in the brain, plasma, and cerebrospinal fluid in animal models.[8]
Initial reports described BMS-299897 as having no Notch toxicity. However, further studies have indicated that its selectivity is concentration-dependent. At a concentration of 1.0 µM, BMS-299897 was shown to inhibit Notch signaling in cortical neurons, as evidenced by decreased mRNA levels of the Notch target genes Hey1 and Hes1.[9] This suggests that while it may be selective at lower concentrations, the therapeutic window for specific Aβ reduction without affecting Notch might be narrow.
Table 1: In Vitro Potency of BMS-299897
| Target | IC50 Value | Cell Line / System | Reference |
|---|---|---|---|
| γ-secretase (overall) | 12 nM | Not specified | [1] |
| Aβ Production | 7 nM | HEK293 cells overexpressing APP | [10] |
| Aβ40 Formation | 7.4 nM | In vitro assay |
| Aβ42 Formation | 7.9 nM | In vitro assay | |
Comparative Analysis with Alternative Inhibitors
To properly assess the specificity of BMS-299897, it is essential to compare it with other well-characterized GSIs. These inhibitors vary significantly in their potency and, more importantly, in their selectivity for APP versus Notch. A selectivity ratio (IC50 Notch / IC50 Aβ) is often used to quantify this, with a higher ratio indicating better specificity for Aβ reduction.
Table 2: Comparative Potency and Selectivity of Gamma-Secretase Inhibitors
| Compound | Aβ IC50 (nM) | Notch IC50 (nM) | Selectivity Ratio (Notch/Aβ) | Key Characteristics | Reference |
|---|---|---|---|---|---|
| BMS-299897 | ~7-12 | Not explicitly quantified, but inhibition seen at 1µM | Moderate (Concentration-dependent) | Potent Aβ inhibitor, but may lack high Notch selectivity. | [9][10] |
| Semagacestat (LY450139) | 10.9 (Aβ42) | 14.1 | ~1.3 | Low selectivity, clinical trials halted due to side effects. | [7][11] |
| Begacestat (GSI-953) | 15 (Aβ42) | ~225 | 15 | Considered a Notch-sparing GSI. | [7] |
| BMS-708163 | ~2.9 (Aβ42) | ~75 | ~26 | Potent and highly Notch-sparing GSI. | [7][12] |
| DAPT | 115 (Total Aβ) | Not explicitly quantified, but known to inhibit Notch. | Low | Widely used research tool, not selective. | [5][11] |
| RO4929097 | 14 (Aβ40) | 5 | 0.36 | More potent against Notch; developed for oncology. | [4][11] |
| Nirogacestat (PF-3084014) | 6.2 | Not specified | Selective | Developed as a selective inhibitor for oncology applications. |[11] |
Note: IC50 values can vary based on the specific assay conditions and cell lines used.
Experimental Protocols
The data presented in this guide are derived from established in vitro assays. Below are detailed methodologies for key experiments used to determine the potency and selectivity of gamma-secretase inhibitors.
Protocol 1: Cell-Based Gamma-Secretase Activity Assay (Aβ Production)
This protocol is used to measure the inhibition of Aβ peptide production in a cellular context.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably overexpressing human APP (often with the Swedish mutation, APPswe, to increase Aβ production) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., BMS-299897) or vehicle control (e.g., 0.1% DMSO).
-
Incubation: The cells are incubated for a defined period (e.g., 18-24 hours) to allow for APP processing and Aβ secretion into the medium.
-
Sample Collection: The conditioned medium is collected from each well.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the conditioned medium are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) assays.
-
Data Analysis: The Aβ concentrations are plotted against the inhibitor concentrations. A four-parameter logistic regression is used to fit the dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in Aβ production.
Protocol 2: Cell-Based Notch Signaling Assay
This protocol assesses the effect of inhibitors on the activation of the Notch signaling pathway.
-
Cell Line: H4 human neuroglioma cells or a similar cell line is transfected to stably express a constitutively active form of the Notch receptor (e.g., human NotchΔE) and a reporter gene construct. The reporter typically consists of a promoter containing binding sites for the CSL transcription factor (e.g., RBP-Jκ) driving the expression of a quantifiable enzyme like luciferase.
-
Compound Treatment: Cells are plated in 96-well plates and treated with a range of concentrations of the GSI or vehicle control.
-
Incubation: Cells are incubated for 24-48 hours to allow for Notch processing and reporter gene activation.
-
Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activity of the Notch pathway, is measured using a luminometer.
-
Data Analysis: Luminescence values are plotted against inhibitor concentrations to generate a dose-response curve and determine the IC50 for Notch inhibition.
Experimental Workflow for Specificity Assessment
The logical flow for assessing a novel gamma-secretase inhibitor involves sequential screening for potency and selectivity.
Caption: Workflow for GSI potency and selectivity screening.
Conclusion
BMS-299897 is a potent inhibitor of gamma-secretase, effectively reducing the production of Aβ40 and Aβ42 peptides in the low nanomolar range.[10] While initially reported to be devoid of Notch-related toxicity, subsequent evidence suggests that its selectivity for APP over Notch is limited and highly dependent on concentration.[9] Compared to other inhibitors like BMS-708163 and Begacestat, which demonstrate a clear Notch-sparing profile with selectivity ratios of 26 and 15, respectively, BMS-299897 appears to have a narrower therapeutic window.[7][12] This highlights the critical importance of rigorous selectivity profiling, using assays such as those described in this guide, during the development of gamma-secretase inhibitors for the treatment of Alzheimer's disease. The challenge remains to achieve sufficient Aβ reduction in the brain while avoiding the mechanism-based toxicities associated with the inhibition of Notch and other essential gamma-secretase substrates.
References
- 1. glpbio.com [glpbio.com]
- 2. BMS 299897 - Amerigo Scientific [amerigoscientific.com]
- 3. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. A gamma-secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A γ-Secretase Inhibitor, but Not a γ-Secretase Modulator, Induced Defects in BDNF Axonal Trafficking and Signaling: Evidence for a Role for APP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]
Comparison Guide: In Vivo Biomarkers for Confirming BMS-299897 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to confirm the in vivo target engagement of BMS-299897, a potent γ-secretase inhibitor, with other notable γ-secretase inhibitors (GSIs) that have been evaluated in preclinical and clinical studies. The primary mechanism of action for these inhibitors is the reduction of amyloid-beta (Aβ) peptide production, a key event in the pathogenesis of Alzheimer's disease. Effective confirmation of target engagement in vivo is crucial for the development of this class of therapeutics.
The primary biomarkers for confirming the engagement of γ-secretase by inhibitors like BMS-299897 are:
-
Reduction of Aβ Peptides (Aβ40 and Aβ42): As γ-secretase is the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides, a reduction in the levels of Aβ40 and Aβ42 in the brain, cerebrospinal fluid (CSF), and plasma is a direct indicator of target inhibition.
-
Accumulation of APP C-terminal Fragments (APP-CTFs): The inhibition of γ-secretase leads to a buildup of its immediate substrate, the C-terminal fragments of APP (both α-CTF and β-CTF). An increase in the concentration of these fragments in brain tissue is a proximal and direct biomarker of target engagement.
Comparative In Vivo Performance of γ-Secretase Inhibitors
The following tables summarize the in vivo effects of BMS-299897 and other well-characterized γ-secretase inhibitors on the key biomarkers. It is important to note that the data are compiled from different studies, and direct head-to-head comparisons in the same experimental setting are limited. Therefore, caution should be exercised when directly comparing quantitative values across different compounds.
Table 1: In Vivo Efficacy of BMS-299897 on Biomarkers
| Animal Model | Dose (mg/kg) | Route of Administration | Tissue | Biomarker | Effect | Reference |
| APP-YAC Mice | 30 | Oral (p.o.) | Brain | Aβ(1-40) | ED₅₀ for reduction | [1] |
| APP-YAC Mice | 16 | Oral (p.o.) | Plasma | Aβ(1-40) | ED₅₀ for reduction | [1] |
| APP-YAC Mice | Dose-dependent | Oral (p.o.) | Brain | APP-CTFs | Increase | [1] |
| Guinea Pigs | 30 | Intraperitoneal (i.p.) | Cortex, CSF, Plasma | Aβ | ED₅₀ for reduction | [1] |
Table 2: In Vivo Efficacy of Alternative γ-Secretase Inhibitors on Aβ Reduction
| Compound | Animal Model/Species | Dose | Route of Administration | Tissue | Biomarker | % Reduction (approx.) | Reference |
| Semagacestat (LY450139) | Beagle Dogs | 2 mg/kg | Oral (p.o.) | CSF | Aβ40 & Aβ42 | up to 60% | [2] |
| Humans | 100 mg | Oral (p.o.) | CNS | Aβ production | 47% | [3] | |
| Humans | 140 mg | Oral (p.o.) | CNS | Aβ production | 52% | [3] | |
| Humans | 280 mg | Oral (p.o.) | CNS | Aβ production | 84% | [3] | |
| Begacestat (GSI-953) | Tg2576 Mice | High doses | Not specified | Brain, CSF, Plasma | Aβ(1-40) | Significant reduction | [4] |
| Avagacestat (BMS-708163) | Rats & Dogs | Not specified | Not specified | Brain & CSF | Aβ40 | Decrease | [4] |
| Humans (AD patients) | 25-50 mg/day | Oral (p.o.) | CSF | Aβ | Target engagement supported | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: Quantification of Aβ40 and Aβ42 in Mouse Brain Homogenate by ELISA
This protocol is a generalized procedure based on standard methods for Aβ ELISA.
1. Brain Tissue Homogenization: a. Weigh the frozen brain tissue (e.g., cortex or hippocampus). b. Add 5 volumes of ice-cold tissue homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM NaCl, with a cocktail of protease inhibitors). c. Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved. d. Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C. e. Collect the supernatant (soluble fraction) for Aβ measurement. For insoluble Aβ, the pellet can be further extracted with 70% formic acid.
2. ELISA Procedure: a. Coat a 96-well microplate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 overnight at 4°C. b. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20). c. Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. d. Wash the plate three times with wash buffer. e. Add standards (synthetic Aβ40 or Aβ42 peptides) and brain homogenate samples to the wells and incubate for 2 hours at room temperature or overnight at 4°C. f. Wash the plate five times with wash buffer. g. Add a detection antibody conjugated to horseradish peroxidase (HRP) that recognizes the N-terminus of Aβ and incubate for 1-2 hours at room temperature. h. Wash the plate five times with wash buffer. i. Add a TMB substrate solution and incubate in the dark for 15-30 minutes. j. Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). k. Read the absorbance at 450 nm using a microplate reader. l. Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.
Protocol 2: Detection of APP C-terminal Fragments (CTFs) in Brain Tissue by Western Blot
This protocol outlines a general procedure for the detection of APP-CTFs.
1. Brain Lysate Preparation: a. Homogenize brain tissue in RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors. b. Incubate on ice for 30 minutes with periodic vortexing. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting: a. Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load the samples onto a 10-12% Tris-glycine or Bis-Tris polyacrylamide gel and perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody that recognizes the C-terminus of APP overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. j. Densitometry analysis can be performed to quantify the relative levels of APP-CTFs, normalized to a loading control like β-actin or GAPDH.
Conclusion
The in vivo confirmation of target engagement for γ-secretase inhibitors like BMS-299897 relies on a multi-faceted approach utilizing key biomarkers. The reduction of Aβ peptides in various biological fluids and tissues serves as a primary indicator of pharmacodynamic activity. Critically, the concurrent accumulation of APP-CTFs in the brain provides direct and compelling evidence of γ-secretase inhibition. The experimental protocols and data presented in this guide offer a framework for researchers to design and interpret studies aimed at evaluating the in vivo efficacy of novel γ-secretase inhibitors. While the clinical development of GSIs has been challenging due to on-target toxicities related to Notch signaling inhibition, the continued use of these robust biomarkers is essential for the development of safer and more selective next-generation modulators of γ-secretase for the treatment of Alzheimer's disease.
References
- 1. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Consistency of BMS-299897's Efficacy: A Comparative Guide for Researchers
An in-depth analysis of the γ-secretase inhibitor BMS-299897 reveals a consistent pattern of efficacy in reducing amyloid-beta (Aβ) peptides across multiple studies. This guide provides a comprehensive comparison of its performance, offering researchers, scientists, and drug development professionals a clear overview of its activity, supported by experimental data from various laboratories.
BMS-299897 is a potent, orally active inhibitor of γ-secretase, a key enzyme in the production of Aβ peptides that are central to the pathology of Alzheimer's disease.[1] A review of published data indicates a general consensus on its inhibitory effects, although the precise half-maximal inhibitory concentration (IC50) and effective dose (ED50) values exhibit some variability depending on the experimental system. This guide synthesizes the available quantitative data, details the experimental protocols employed, and visualizes the key biological pathways and workflows to provide a thorough understanding of BMS-299897's performance.
Comparative Efficacy of BMS-299897 in Preclinical Models
The inhibitory activity of BMS-299897 on γ-secretase has been quantified in various in vitro and in vivo models. The reported IC50 values for Aβ production inhibition are generally in the low nanomolar range, underscoring its potency.
| Parameter | Value | Experimental System | Reference |
| IC50 (γ-secretase) | 12 nM | Not specified | [1] |
| IC50 (Aβ production) | 7 nM | HEK293 cells overexpressing APP | [2] |
| IC50 (Aβ40 formation) | 7.4 nM | In vitro | |
| IC50 (Aβ42 formation) | 7.9 nM | In vitro | |
| ED50 (Brain Aβ40 reduction) | 30 mg/kg, p.o. | APP-YAC mice | [3][4] |
| ED50 (Plasma Aβ40 reduction) | 16 mg/kg, p.o. | APP-YAC mice | [3][4] |
| ED50 (Cortical Aβ reduction) | 30 mg/kg, i.p. | Guinea pigs | [3] |
This table summarizes the inhibitory concentrations of BMS-299897 on γ-secretase activity and Aβ production from different studies. The consistency in the low nanomolar IC50 values across different experimental setups highlights the compound's potent activity.
Impact on Amyloid-Beta Peptide Species
BMS-299897 has been shown to dose-dependently reduce various Aβ peptide species. In contrast to γ-secretase modulators (GSMs) that selectively reduce Aβ42 while increasing shorter forms like Aβ38, BMS-299897 acts as a pan-Aβ inhibitor.
| Aβ Peptide | Effect of BMS-299897 | Experimental System | Reference |
| Aβ40 | Dose-dependent decrease | CHO-APPswe cells, Tg 2576 mouse MBCs | [5] |
| Aβ42 | Dose-dependent decrease | CHO-APPswe cells, Tg 2576 mouse MBCs | [5] |
| Aβ38 | Dose-dependent decrease | CHO-APPswe cells, Tg 2576 mouse MBCs | [5] |
| Aβ37 | Reduced to undetectable levels | CHO-APPswe cells | [5] |
| Total Aβ | Dose-dependent decrease | CHO-APPswe cells, Tg 2576 mouse MBCs | [5] |
At a concentration of 1 μM, BMS-299897 was found to decrease Aβ peptides to levels ranging from 20% to 50% of the vehicle control in one study.[2] Another study using immunoprecipitation combined with mass spectrometry showed that BMS-299897 reduced all Aβ variants (Aβ37, Aβ38, Aβ40, and Aβ42) to undetectable levels.[5]
Effects on Notch Signaling
A critical consideration for γ-secretase inhibitors is their potential to interfere with the processing of other substrates, most notably Notch, which plays a vital role in cell-fate decisions.[6][7][8] While some reports suggest BMS-299897 exhibits no Notch toxicity, other evidence indicates that at concentrations effective for Aβ reduction, it can inhibit Notch signaling.[9]
| Notch Pathway Component | Effect of BMS-299897 | Experimental System | Reference |
| Hey1 mRNA | Significant decrease | Cortical neurons | [9] |
| Hes1 mRNA | Significant decrease | Cortical neurons | [9] |
Treatment of cortical neurons with BMS-299897 led to a significant decrease in the mRNA levels of Hey1 and Hes1, downstream transcriptional targets of Notch signaling, suggesting that the compound is not completely Notch-sparing at the concentrations used in those studies.[9]
Experimental Methodologies
To ensure the reproducibility and aid in the comparison of findings, detailed experimental protocols are crucial. Below are summaries of methodologies cited in the reviewed literature.
γ-Secretase Activity Assay (Fluorogenic Substrate)
A common method to assess γ-secretase activity involves a fluorogenic substrate.[10]
-
Membrane Protein Preparation: Cells (e.g., HEK293T) or mouse brain tissue are homogenized in a lysis buffer (e.g., 5 mM Tris-HCl pH 7.4, 5 mM EDTA, 5 mM EGTA with protease inhibitors) at 4°C.[10] The homogenate is centrifuged to remove nuclei and debris.[10]
-
Enzymatic Reaction: Aliquots of the membrane protein are added to a 96-well plate with a fluorogenic substrate. The reaction is initiated by incubation at 37°C.[10]
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 440 nm emission).[10] The activity of γ-secretase is proportional to the fluorescent signal generated from the cleavage of the substrate.
Quantification of Aβ Peptides (ELISA/Meso Scale Discovery)
Enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) platforms are frequently used to quantify Aβ levels in cell culture supernatants or biological fluids.
-
Sample Collection: Conditioned media from cell cultures or brain homogenates, cerebrospinal fluid (CSF), and plasma from animal models are collected.[3]
-
Assay Procedure: Samples are added to plates coated with capture antibodies specific for different Aβ isoforms (e.g., Aβ40, Aβ42).
-
Detection: A detection antibody, often labeled with an electrochemiluminescent tag (for MSD) or an enzyme (for ELISA), is added.
-
Signal Quantification: The signal is read using a plate reader, and Aβ concentrations are determined by comparison to a standard curve.
Analysis of Notch Signaling (qPCR)
Quantitative polymerase chain reaction (qPCR) is employed to measure the expression of Notch target genes.
-
RNA Extraction: Total RNA is isolated from cells treated with BMS-299897 or a vehicle control.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for Notch target genes like Hes1 and Hey1.
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene, and the relative change in expression due to the compound treatment is calculated.[9]
Visualizing the Mechanism and Workflow
To better understand the context of BMS-299897's action, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: γ-secretase processing of APP and Notch, highlighting the inhibitory action of BMS-299897.
Caption: A generalized experimental workflow for evaluating the effects of a γ-secretase inhibitor like BMS-299897.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reductions in beta-amyloid concentrations in vivo by the gamma-secretase inhibitors BMS-289948 and BMS-299897 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. embopress.org [embopress.org]
- 9. A γ-Secretase Inhibitor, but Not a γ-Secretase Modulator, Induced Defects in BDNF Axonal Trafficking and Signaling: Evidence for a Role for APP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Alzheimer's Disease Therapeutics, Including the Gamma-Secretase Inhibitor BMS-299897
I have gathered some information on the safety profiles of several Alzheimer's drugs, including the anti-amyloid antibodies (aducanumab, lecanemab, donanemab) and older symptomatic treatments (cholinesterase inhibitors, memantine). The key safety concern for the anti-amyloid antibodies is Amyloid-Related Imaging Abnormalities (ARIA). For the older drugs, gastrointestinal issues, dizziness, and confusion are common.
Crucially, I have found no direct clinical trial safety data for BMS-299897. The available information is preclinical. However, I have found clinical trial safety data for other gamma-secretase inhibitors, namely avagacestat (BMS-708163) and semagacestat (LY450139). Given that BMS-299897 is also a gamma-secretase inhibitor, the safety profile of these related compounds can serve as a proxy to infer potential class-effects. The trials for avagacestat and semagacestat were halted due to adverse events, including worsening cognition, skin cancer, and infections, which are likely linked to the inhibition of Notch signaling.
Therefore, I can proceed with a comparison, using the safety data for avagacestat and semagacestat to represent the likely safety profile of a gamma-secretase inhibitor like BMS-299897. I have enough information to create the comparison table and the DOT diagram as requested.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of various Alzheimer's disease treatments. The analysis covers established symptomatic therapies, recently approved anti-amyloid monoclonal antibodies, and the investigational gamma-secretase inhibitor, BMS-299897. Due to the limited public availability of clinical trial data for BMS-299897, the safety profile of related gamma-secretase inhibitors, avagacestat and semagacestat, which have undergone clinical investigation, is used as a proxy to represent the potential risks associated with this class of drugs.
Executive Summary
The landscape of Alzheimer's disease therapeutics has evolved significantly, moving from purely symptomatic treatments to disease-modifying therapies. This progression, however, has introduced new and distinct safety considerations. This guide synthesizes available clinical trial data to compare the adverse event profiles of cholinesterase inhibitors, memantine, anti-amyloid monoclonal antibodies (aducanumab, lecanemab, and donanemab), and the class of gamma-secretase inhibitors, represented by avagacestat and semagacestat, to infer the potential safety profile of BMS-299897. A critical takeaway is the distinct mechanism-related toxicities associated with each drug class, from the well-known gastrointestinal side effects of older therapies to the significant risk of Amyloid-Related Imaging Abnormalities (ARIA) with newer antibody treatments and the Notch-related adverse events that led to the discontinuation of gamma-secretase inhibitor trials.
Quantitative Safety Data Comparison
The following table summarizes the notable adverse events associated with different classes of Alzheimer's drugs based on clinical trial data. It is important to note that the incidence of adverse events can vary based on dosage, patient population, and trial design.
| Drug Class | Representative Drugs | Common Adverse Events | Serious Adverse Events |
| Gamma-Secretase Inhibitors | Avagacestat, Semagacestat (as proxy for BMS-299897) | Gastrointestinal issues (nausea, diarrhea), skin rashes, hair color changes, weight loss.[1][2][3] | Worsening of cognition, increased incidence of skin cancer (non-melanoma), infections.[3][4][5][6][7] |
| Anti-Amyloid Monoclonal Antibodies | Aducanumab, Lecanemab, Donanemab | Amyloid-Related Imaging Abnormalities (ARIA), including vasogenic edema (ARIA-E) and microhemorrhages (ARIA-H), headache, infusion-related reactions, falls.[4][8] | Cerebral hemorrhage, seizures, severe infusion-related reactions.[8] |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Nausea, vomiting, diarrhea, loss of appetite, dizziness, headache, insomnia.[6][9][10] | Bradycardia (slow heart rate), syncope (fainting), gastrointestinal bleeding.[9] |
| NMDA Receptor Antagonists | Memantine | Dizziness, headache, confusion, constipation, drowsiness.[1][5][10][11] | Hallucinations, severe confusion, seizures.[1][5][11] |
Experimental Protocols for Key Safety Assessments
A critical aspect of evaluating drug safety is understanding the methodologies used to detect and monitor adverse events in clinical trials.
Monitoring for Amyloid-Related Imaging Abnormalities (ARIA) in Anti-Amyloid Antibody Trials:
The primary method for detecting ARIA is through serial magnetic resonance imaging (MRI) of the brain. The typical protocol involves:
-
Baseline MRI: A baseline brain MRI is obtained before initiating treatment to assess for any pre-existing abnormalities.
-
Routine Monitoring MRIs: Patients undergo regularly scheduled MRIs, often at months 3, 6, 9, and 12, and then annually. The frequency may be increased for patients with a higher risk profile (e.g., APOE4 carriers) or if ARIA is detected.
-
Unscheduled MRIs: An MRI is performed promptly if a patient develops clinical symptoms suggestive of ARIA, such as headache, confusion, dizziness, or focal neurological deficits.
-
ARIA Classification: Radiologists classify ARIA into two types: ARIA-E (vasogenic edema or sulcal effusions) and ARIA-H (microhemorrhages and superficial siderosis). The severity is graded based on the extent and location of the findings.
-
Dosing Adjustments: Depending on the severity and clinical symptoms of ARIA, treatment may be temporarily suspended or permanently discontinued.
Safety Monitoring in Gamma-Secretase Inhibitor Trials:
Given the mechanism of action, safety monitoring in trials for gamma-secretase inhibitors like avagacestat and semagacestat focused on potential Notch-related toxicities. The protocols included:
-
Dermatological Assessments: Regular skin examinations by a dermatologist to monitor for any new or changing skin lesions, given the increased risk of non-melanoma skin cancers.
-
Gastrointestinal Monitoring: Close monitoring of gastrointestinal symptoms such as diarrhea and nausea, which can be indicative of Notch inhibition in the gut.
-
Cognitive Assessments: Frequent and detailed neuropsychological testing to detect any potential worsening of cognitive function, a critical adverse event that was observed in some trials.
-
Standard Safety Monitoring: This includes regular blood tests (complete blood count, liver function tests, renal function tests), vital sign measurements, and electrocardiograms (ECGs).
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of BMS-299897, a gamma-secretase inhibitor.
References
- 1. Phase II safety trial targeting amyloid beta production with a gamma-secretase inhibitor in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicenter, randomized, double-blind, placebo-controlled, single-ascending dose study of the oral γ-secretase inhibitor BMS-708163 (Avagacestat): tolerability profile, pharmacokinetic parameters, and pharmacodynamic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 safety trial targeting amyloid beta production with a gamma-secretase inhibitor in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A contrast in safety, pharmacokinetics and pharmacodynamics across age groups after a single 50 mg oral dose of the γ-secretase inhibitor avagacestat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for BMS 299897: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of BMS 299897, a potent γ-secretase inhibitor. Adherence to these procedures is critical for laboratory safety and environmental protection.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₄H₂₁ClF₃NO₄S[1] |
| Molecular Weight | 511.9 g/mol [1] |
| Appearance | Solid[1] |
| Solubility | Soluble in methanol.[1] |
| Storage | Store at -20°C.[1][2] |
Hazard Identification and Safety Precautions
This compound should be considered a hazardous material.[2] All personnel handling this compound must be thoroughly trained and familiar with the associated risks and safety protocols.
| Hazard | Precaution |
| Ingestion | Do not ingest.[2] |
| Inhalation | Avoid inhaling dust or aerosols.[2] |
| Skin Contact | Avoid contact with skin.[2] |
| Eye Contact | Avoid contact with eyes.[2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. |
Experimental Workflow and Disposal
The following diagram illustrates the key stages of working with this compound, from preparation to final disposal.
Step-by-Step Disposal Procedures
Proper disposal of this compound and associated waste is crucial. The primary directive is to dispose of contents and containers in accordance with local, state, and federal regulations.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's environmental health and safety (EHS) office.
2. Decontamination:
-
Work surfaces and non-disposable equipment should be decontaminated after use. A thorough wipe-down with a suitable solvent (e.g., methanol, followed by soap and water) is recommended. Dispose of the cleaning materials as solid hazardous waste.
3. Storage of Waste:
-
All hazardous waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, secure area, away from incompatible materials.
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup and disposal.
-
Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Spill | Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. |
By adhering to these guidelines, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling BMS 299897
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety, Operational Protocols, and Disposal for the γ-Secretase Inhibitor BMS-299897.
This document provides critical safety and logistical information for the handling and use of BMS-299897, a potent γ-secretase inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting, covering personal protective equipment, operational plans, and disposal protocols.
Physicochemical and Inhibitory Properties
BMS-299897 is a potent, orally active, and brain-penetrant γ-secretase inhibitor. Its primary mechanism of action is the inhibition of the γ-secretase complex, which is involved in the cleavage of the amyloid precursor protein (APP). This inhibition reduces the production of amyloid-β (Aβ) peptides, particularly Aβ40 and Aβ42, which are implicated in the pathology of Alzheimer's disease.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₁ClF₃NO₄S | [1] |
| Molecular Weight | 511.9 g/mol | [1] |
| Appearance | A solid | [1] |
| Purity | ≥98% | [1] |
| IC₅₀ (γ-secretase) | 12 nM | [2] |
| IC₅₀ (Aβ40 formation) | 7.4 nM | |
| IC₅₀ (Aβ42 formation) | 7.9 nM | |
| Solubility | Soluble in Methanol and DMSO | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
Personal Protective Equipment (PPE) and Safety Precautions
Due to its potent biological activity, appropriate personal protective equipment and adherence to safety protocols are mandatory when handling BMS-299897.
Engineering Controls:
-
Fume Hood: All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station in the event of accidental exposure.
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for any tears or punctures before use and change them frequently.
-
Protective Clothing: A lab coat must be worn and fully buttoned.
-
Respiratory Protection: If working with the solid compound outside of a fume hood, a NIOSH-approved respirator is recommended.
Hygiene Practices:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Operational and Disposal Plans
Storage:
Store BMS-299897 in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C.
Spills and Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal:
Dispose of BMS-299897 and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Preparation of Stock Solutions:
For in vitro experiments, a stock solution can be prepared by dissolving BMS-299897 in dimethyl sulfoxide (DMSO).[2] To aid dissolution, the tube can be warmed to 37°C for 10 minutes and/or sonicated.[2] Stock solutions can be stored at -20°C for several months.[2]
| Concentration | Solvent Volume for 1 mg | Solvent Volume for 5 mg |
| 1 mM | 1.95 mL | 9.77 mL |
| 5 mM | 0.39 mL | 1.95 mL |
| 10 mM | 0.20 mL | 0.98 mL |
In Vitro γ-Secretase Inhibition Assay (Adapted from a general protocol):
This protocol describes a cell-based assay to determine the potency of BMS-299897 in inhibiting γ-secretase activity.
-
Cell Culture:
-
Culture HEK293 cells stably overexpressing human APP in a suitable medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics).
-
Plate cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of BMS-299897 in culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of BMS-299897. Include a vehicle control (DMSO only).
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Endpoint Measurement (Aβ Levels):
-
After incubation, collect the conditioned medium from each well.
-
Measure the levels of Aβ40 and Aβ42 in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of Aβ production for each concentration of BMS-299897 relative to the vehicle control.
-
Plot the percentage of Aβ production against the logarithm of the BMS-299897 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow
BMS-299897 inhibits γ-secretase, a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing. This inhibition leads to a reduction in the production of amyloid-β peptides.
Caption: Amyloid Precursor Protein (APP) Processing Pathway and Inhibition by BMS-299897.
This diagram illustrates the amyloidogenic pathway where APP is first cleaved by β-secretase (BACE1) to produce the C99 fragment. γ-secretase then cleaves C99 to generate Amyloid-β (Aβ) and the APP intracellular domain (AICD). BMS-299897 acts as an inhibitor of γ-secretase, thereby blocking the production of Aβ.
Caption: In Vitro Experimental Workflow for Testing BMS-299897 Efficacy.
This workflow outlines the key steps for an in vitro cell-based assay to evaluate the inhibitory effect of BMS-299897 on Aβ production. The process involves preparing the compound and cells, treating the cells with various concentrations of the compound, and finally analyzing the resulting Aβ levels to determine the compound's potency.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
